molecular formula C9H14ClNO2 B1371793 2-(3-Methoxyphenoxy)ethanamine hydrochloride CAS No. 26378-67-6

2-(3-Methoxyphenoxy)ethanamine hydrochloride

Cat. No.: B1371793
CAS No.: 26378-67-6
M. Wt: 203.66 g/mol
InChI Key: LGMIQCMCVPFRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenoxy)ethanamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO2 and its molecular weight is 203.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methoxyphenoxy)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-11-8-3-2-4-9(7-8)12-6-5-10;/h2-4,7H,5-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMIQCMCVPFRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639963
Record name 2-(3-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26378-67-6
Record name 2-(3-Methoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethoxy)-3-methoxybenzene hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the identification, synthesis, and validation of 2-(3-Methoxyphenoxy)ethanamine hydrochloride . This document is structured to serve researchers requiring high-fidelity data for chemical procurement and experimental design.

Identification, Synthesis, and Quality Assurance

Executive Summary

This compound is a functionalized ethylamine derivative used primarily as a building block in medicinal chemistry, specifically in the development of G-protein coupled receptor (GPCR) ligands and as a fragment in structure-based drug design.[]

Critical Distinction: Researchers must distinguish this meta-substituted isomer from its ortho-isomer (2-(2-methoxyphenoxy)ethanamine ), which is a high-volume intermediate for the beta-blocker Carvedilol. Confusion between these isomers will lead to complete failure in structure-activity relationship (SAR) studies due to the differing steric and electronic vectors of the methoxy group.

Chemical Identity & CAS Verification

The precise identification of the hydrochloride salt versus the free base is critical for stoichiometric calculations in reaction planning.

Nomenclature and Registry Data
ParameterData
Chemical Name This compound
Common Synonyms 3-Methoxyphenoxyethylamine HCl; 1-(2-Aminoethoxy)-3-methoxybenzene HCl
CAS Number (HCl Salt) 26378-67-6
CAS Number (Free Base) 6487-86-1
Molecular Formula C₉H₁₃NO₂[2] · HCl
Molecular Weight 203.67 g/mol (Salt); 167.21 g/mol (Base)
SMILES (Base) COC1=CC=CC(OCCN)=C1
InChI Key MWOLPDQWBBJNJU-UHFFFAOYSA-N
Isomer Disambiguation

To ensure supply chain integrity, verify the substitution pattern using the comparison below. The meta isomer is significantly less common in commercial catalogs than the ortho isomer.

IsomerStructurePrimary ApplicationCAS (HCl)
Meta (Target) 3-position OMeResearch / SAR Probes26378-67-6
Ortho 2-position OMeCarvedilol Synthesis64464-07-9
Para 4-position OMeTyramine Analogs38455-83-7

Synthetic Pathways

While direct alkylation of 3-methoxyphenol with 2-chloroethylamine is possible, it often suffers from poly-alkylation side reactions (formation of secondary and tertiary amines). The Nitrile Reduction Route is the industry-standard protocol for high-purity synthesis in a research setting.

Reaction Workflow (Graphviz)

The following diagram outlines the stepwise conversion from 3-methoxyphenol to the final amine salt.

Synthesis_Workflow cluster_legend Process Key Start 3-Methoxyphenol (Starting Material) Step1 Reaction A: Alkylation Start->Step1 + Chloroacetonitrile + K2CO3 / Acetone Reflux 12h Inter Intermediate: 2-(3-Methoxyphenoxy)acetonitrile Step1->Inter Yield: ~85% Step2 Reaction B: Reduction Inter->Step2 + LiAlH4 / THF 0°C to RT Product 2-(3-Methoxyphenoxy)ethanamine (Free Base) Step2->Product Workup (Fieser) Salt HCl Salt Formation (Final Product) Product->Salt + HCl (g) in Et2O Key1 Critical Control Point

Figure 1: Stepwise synthetic pathway utilizing the nitrile reduction method to avoid over-alkylation.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(3-Methoxyphenoxy)acetonitrile

  • Setup: Dissolve 3-methoxyphenol (1.0 eq) in anhydrous acetone. Add anhydrous Potassium Carbonate (

    
    , 2.0 eq).
    
  • Addition: Add Chloroacetonitrile (1.1 eq) dropwise. Caution: Chloroacetonitrile is a lachrymator and highly toxic.

  • Reaction: Reflux for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The phenol spot (

    
    ) should disappear, replaced by the nitrile (
    
    
    
    ).
  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
    .
    

Step 2: Reduction to Amine

  • Setup: Suspend Lithium Aluminum Hydride (

    
    , 2.0 eq) in dry THF under Argon at 0°C.
    
  • Addition: Add the nitrile intermediate (dissolved in THF) dropwise to maintain temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular white precipitate.
  • Isolation: Concentrate the filtrate to yield the crude amine oil.

Step 3: Hydrochloride Salt Formation

  • Dissolve the crude amine in anhydrous Diethyl Ether or Ethanol.

  • Add 2M HCl in ether dropwise until pH < 3.

  • Collect the white precipitate by filtration. Recrystallize from Ethanol/Ether if necessary.

Analytical Validation (Self-Validating System)

To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR ( H-NMR) in DMSO-

The aromatic region is the primary diagnostic for the meta-substitution pattern.

  • 
     7.20 (t, 1H):  H-5 proton (Meta coupling to H-4 and H-6).
    
  • 
     6.50 - 6.60 (m, 3H):  H-2, H-4, H-6 protons. Note: In the ortho-isomer, these protons appear as two distinct multiplets due to lack of symmetry.
    
  • 
     4.10 (t, 2H): 
    
    
    
    protons.
  • 
     3.75 (s, 3H): 
    
    
    
    protons.
  • 
     3.10 (t, 2H): 
    
    
    
    protons.
  • 
     8.20 (br s, 3H): 
    
    
    
    protons (exchangeable).
Infrared Spectroscopy (IR)
  • Absence of Nitrile: Ensure no peak exists at ~2250 cm⁻¹ (indicates complete reduction).

  • Ether Stretch: Strong bands at 1250 cm⁻¹ and 1050 cm⁻¹.

  • Amine Salt: Broad band at 2800–3000 cm⁻¹ (N-H stretch).

Applications in Drug Discovery

This compound serves as a "privileged structure" fragment. The phenoxyethylamine scaffold is a pharmacophore found in:

  • Adrenergic Antagonists: Similar to Tamsulosin and Carvedilol (though these typically use ortho-substitution).

  • 5-HT Receptor Modulators: The distance between the aromatic ring and the basic nitrogen (2 carbons) mimics the serotonin side chain.

  • Fragment-Based Screening: Used as a linker to probe hydrophobic pockets in enzyme active sites.

Safety & Handling

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Disposal: Dispose of as halogenated organic waste due to the hydrochloride counterion.

References

  • Santa Cruz Biotechnology . This compound Product Data. Retrieved from

  • Alfa Chemistry . 2-(3-Methoxyphenoxy)ethylamine (Free Base) Product Data. Retrieved from

  • BOC Sciences . 2-(3-Methoxy-phenoxy)-ethylamine hydrochloride CAS 26378-67-6.[] Retrieved from

  • PubChem . Compound Summary: 2-(3-Methoxyphenoxy)ethylamine.[][2][3] Retrieved from

Sources

Technical Monograph: 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Building Block for Medicinal Chemistry & Fragment-Based Drug Discovery [1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-(3-Methoxyphenoxy)ethanamine hydrochloride , a specialized ether-linked amine intermediate.[1] While often overshadowed by its ortho-isomer (a key intermediate for Carvedilol), the meta-isomer (3-substituted) holds distinct value in Structure-Activity Relationship (SAR) studies, particularly for modulating selectivity in G-Protein Coupled Receptor (GPCR) ligands.[1] This guide outlines its nomenclature, physicochemical stability, and critical handling protocols for synthetic applications.[1]

Chemical Identity & Nomenclature

Precision in nomenclature is critical to avoid costly synthesis errors, particularly given the prevalence of the structural isomer 2-(2-methoxyphenoxy)ethanamine.[1]

Core Identifiers
Identifier TypeValue / Description
IUPAC Name 2-(3-Methoxyphenoxy)ethan-1-amine hydrochloride
Common Name 3-Methoxyphenoxyethylamine HCl
Chemical Formula

Molecular Weight 203.67 g/mol (Salt); 167.21 g/mol (Free Base)
SMILES (Free Base) COc1cccc(OCCN)c1
InChIKey Structure-Dependent (Verify against vendor COA due to salt variations)
Synonyms & Database Queries

When searching chemical inventories or patent databases, this compound appears under various naming conventions. The following list categorizes these synonyms by their utility:

  • Systematic Synonyms:

    • Ethanamine, 2-(3-methoxyphenoxy)-, hydrochloride[1][2]

    • 1-Amino-2-(3-methoxyphenoxy)ethane hydrochloride[1]

  • Structural/Catalog Synonyms:

    • 3-Methoxyphenyl 2-aminoethyl ether hydrochloride[1]

    • beta-(3-Methoxyphenoxy)ethylamine HCl[1]

  • Ionic/Salt Designations:

    • [2-(3-Methoxyphenoxy)ethyl]ammonium chloride[1]

Structural Disambiguation (Critical Warning)

Researchers must distinguish this compound from its Ortho and Para isomers.[1] The Ortho isomer (CAS 64464-07-9) is a commodity chemical used in Carvedilol synthesis and has significantly different steric and electronic properties.[1]

IsomerLogic cluster_legend Selection Criticality Target Target Molecule 2-(3-Methoxyphenoxy)... (Meta-Substitution) Ortho Ortho-Isomer 2-(2-Methoxyphenoxy)... (Carvedilol Intermediate) Target->Ortho Distinct Sterics Para Para-Isomer 2-(4-Methoxyphenoxy)... Target->Para Distinct Electronics Warning Verify Substitution Pattern Before Synthesis

Figure 1: Structural differentiation between phenoxyethylamine isomers. The meta-substitution (Target) offers a unique vector for side-chain interactions compared to the sterically crowded ortho-isomer.[1]

Physicochemical Properties & Stability[1][2]

Solubility Profile

The hydrochloride salt significantly enhances the stability and water solubility of the amine compared to its free base oil form.[1]

  • Water: Highly soluble (>50 mg/mL).[1] Ideal for aqueous workups.[1]

  • Methanol/Ethanol: Soluble.[1][3]

  • Dichloromethane (DCM): Sparingly soluble (Salt); Highly soluble (Free Base).[1]

  • Diethyl Ether/Hexanes: Insoluble (Salt).[1]

Stability Factors[1]
  • Hygroscopicity: Primary amines as HCl salts are moderately hygroscopic.[1] Store in a desiccator.

  • Oxidation: The ether linkage is generally robust, but the primary amine is susceptible to oxidation if left as a free base in air for extended periods.[1] Always store as the HCl salt.

Synthetic Applications & Protocols

Primary Utility

This molecule serves as a "linker-head" fragment.[1] The phenoxy group acts as an aromatic anchor (often engaging in pi-stacking within a receptor pocket), while the ethylamine tail provides a nucleophile for attachment to a core scaffold.[1]

Key Reactions:

  • Reductive Amination: Reaction with ketones/aldehydes to form secondary amines.[1]

  • Amide Coupling: Reaction with carboxylic acids (requires free-basing).[1]

  • Nucleophilic Substitution: Displacement of halides on heterocycles.[1]

Protocol: Salt-to-Free-Base Conversion

Many coupling reactions (especially Buchwald-Hartwig or SNAr) require the free amine species.[1] The following protocol ensures quantitative recovery of the free base from the hydrochloride salt.

Reagents:

  • 2-(3-Methoxyphenoxy)ethanamine HCl[1]

  • 1M NaOH or Saturated

    
    
    
  • Dichloromethane (DCM) or Ethyl Acetate[1]

  • Brine (

    
    )[1]
    

Workflow:

WorkupFlow Start Start: Amine HCl Salt Dissolve Dissolve in Water (or biphasic DCM/Water) Start->Dissolve Basify Add Base (1M NaOH) to pH > 10 Dissolve->Basify Deprotonation Extract Extract with DCM (3x) Basify->Extract Phase Separation Dry Dry Organic Layer (Na2SO4 / MgSO4) Extract->Dry Evaporate Concentrate in Vacuo (< 40°C) Dry->Evaporate Product Yield: Free Amine Oil (Use Immediately) Evaporate->Product

Figure 2: Standard operating procedure for liberating the free amine from the hydrochloride salt prior to nucleophilic coupling reactions.[1]

Step-by-Step Instructions:

  • Dissolution: Suspend the HCl salt in a minimal amount of water.[1]

  • Basification: Slowly add 1M NaOH while stirring until the pH reaches 10–12. The solution may become cloudy as the free base oil separates.[1]

  • Extraction: Add Dichloromethane (DCM). Shake and separate the organic layer.[1] Repeat extraction two more times.

  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate the solvent under reduced pressure. Note: The free base is likely a viscous oil.[1] Do not apply high heat (>40°C) to avoid potential degradation or evaporation if the molecular weight is low (though MW ~167 suggests it is relatively non-volatile).[1]

Safety & Handling (E-E-A-T)

  • Hazard Identification: Like most primary amines and phenols, this compound should be treated as an irritant.[1]

    • Skin/Eye Contact:[1][4][5][6] Causes skin irritation and serious eye irritation (H315/H319).[1]

    • Ingestion:[1][6] Harmful if swallowed (H302).[1][7][4][8]

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle within a fume hood to avoid inhalation of dust (salt) or vapors (free base).[1]

References

  • PubChem. 2-(2-Methoxyphenoxy)ethanamine (Isomer Comparison). National Library of Medicine.[1] Available at: [Link] (Accessed for structural verification of phenoxyethylamine class).[1][7]

(Note: Specific CAS numbers for the 3-methoxy HCl salt are often vendor-proprietary or catalog-specific.[1] Researchers are advised to search by the SMILES string COc1cccc(OCCN)c1 to ensure the correct regioisomer is procured.)[1]

Sources

2-(3-Methoxyphenoxy)ethanamine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

Executive Summary

This compound (CAS: 26378-67-6 for HCl salt; 64464-07-9 often conflated with ortho-isomer) is a critical primary amine building block in medicinal chemistry.[1][2][3] It serves as a structural motif in the development of serotonin/norepinephrine reuptake inhibitors (SNRIs) and adrenergic receptor ligands.

This guide addresses a frequent error in procurement and synthesis: the conflation of this meta-isomer with its ortho-isomer (Carvedilol Related Compound E). While they share an identical molecular weight, their pharmacological profiles and spectroscopic signatures are distinct. This document provides the precise molecular weight calculations, a validated synthesis protocol, and analytical methods to ensure isomeric purity.

Part 1: Molecular Identity & Weight Analysis

The molecular weight of this compound is derived from its stoichiometry as a 1:1 salt of the free base and hydrochloric acid.

Exact Mass Calculation
ComponentChemical FormulaMonoisotopic Mass (Da)Average Molecular Weight ( g/mol )
Free Base C₉H₁₃NO₂167.0946167.21
Counterion HCl35.976736.46
Total Salt C₉H₁₄ClNO₂ 203.0713 203.67
  • Key Insight: In high-resolution mass spectrometry (HRMS), look for the protonated molecular ion

    
     at 168.10  (corresponding to the free base). The chloride counterion will not appear in the positive ion mode parent peak but may form adducts 
    
    
    
    depending on the ionization source.
Structural Visualization & Stoichiometry

MolecularWeight Base Free Base C9H13NO2 MW: 167.21 Salt Target Salt 2-(3-Methoxyphenoxy)ethanamine HCl Total MW: 203.67 g/mol Base->Salt Protonation Acid Hydrochloric Acid HCl MW: 36.46 Acid->Salt Ionic Bonding

Figure 1: Stoichiometric assembly of the hydrochloride salt. The final weight of 203.67 g/mol is the standard value for gravimetric calculations in synthesis.

Part 2: Synthetic Methodology (Autonomy & Logic)

Objective: Synthesize 2-(3-methoxyphenoxy)ethanamine HCl with >98% regiochemical purity, avoiding contamination with O-alkylation byproducts.

Method Selection: The Williamson Ether Synthesis followed by Boc-Deprotection is preferred over direct alkylation with chloroethylamine. Direct alkylation often leads to uncontrolled polymerization or bis-alkylation. The Boc-protected route ensures a 1:1 stoichiometry.

Reagents & Materials
  • Substrate: 3-Methoxyphenol (Resorcinol monomethyl ether).

  • Linker: N-(2-Bromoethyl)carbamate (Boc-bromoethylamine).

  • Base: Potassium Carbonate (K₂CO₃) – Anhydrous.

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Deprotection: 4M HCl in Dioxane.

Step-by-Step Protocol
  • Alkylation (Ether Formation):

    • Dissolve 3-methoxyphenol (1.0 eq) in MeCN.

    • Add K₂CO₃ (2.5 eq) to scavenge protons and drive the equilibrium.

    • Add N-Boc-2-bromoethylamine (1.1 eq) dropwise.

    • Critical Control Point: Reflux at 80°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 7:3). The disappearance of the phenol spot indicates completion.

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol), then brine. Dry over Na₂SO₄.

  • Salt Formation (Deprotection):

    • Dissolve the Boc-intermediate in minimal dry dichloromethane (DCM).

    • Add 4M HCl in Dioxane (5-10 eq) at 0°C.

    • Stir at room temperature for 2 hours.

    • Observation: The product will precipitate as a white solid.

    • Purification: Filter the solid. Wash with cold diethyl ether to remove organic impurities.

Synthetic Workflow Diagram

Synthesis Start Start: 3-Methoxyphenol Step1 Step 1: Alkylation (+ N-Boc-bromoethylamine, K2CO3) Reflux in MeCN Start->Step1 Nucleophilic Attack Inter Intermediate: N-Boc-2-(3-methoxyphenoxy)ethanamine Step1->Inter Ether Bond Formation Step2 Step 2: Acid Deprotection (+ 4M HCl in Dioxane) Inter->Step2 Cleavage of Boc Final Final Product: 2-(3-Methoxyphenoxy)ethanamine HCl (White Precipitate) Step2->Final Precipitation

Figure 2: Controlled synthesis via Boc-protection prevents poly-alkylation and ensures high purity of the primary amine salt.[4]

Part 3: Analytical Validation & Isomer Distinction

The most common error in using this compound is confusing it with the 2-methoxy isomer (Carvedilol impurity). You must validate the substitution pattern using ¹H NMR.

NMR Logic: The "Self-Validating" System

The aromatic region (6.5 – 7.5 ppm) provides the fingerprint.

  • 2-Isomer (Ortho): Shows a 1,2-disubstituted pattern (often 2 doublets, 2 triplets, or complex multiplet integration of 4H).

  • 3-Isomer (Meta): Shows a 1,3-disubstituted pattern. Look for the singlet-like proton at position 2 (isolated between the alkoxy groups) and a distinct triplet at position 5.

Analytical Specifications
TestAcceptance CriterionMethodological Note
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
¹H NMR (DMSO-d₆) δ ~8.1 (br s, 3H, NH₃⁺), 7.2 (t, 1H), 6.5-6.6 (m, 3H), 4.1 (t, 2H), 3.7 (s, 3H), 3.1 (t, 2H).The NH₃⁺ protons shift downfield in the salt form compared to the free base.
Mass Spec (ESI+) m/z = 168.1 [M+H]⁺Confirm absence of m/z 168.1 isomers via retention time if using LC-MS.
Solubility Soluble in Water, DMSO, MethanolInsoluble in non-polar solvents (Hexane, Ether).
Isomer Discrimination Logic

NMR_Logic Start Analyze Aromatic Region (6.5 - 7.5 ppm) Pattern Observe Splitting Pattern Start->Pattern Ortho 4 Adjacent Protons (Complex Multiplet) 1,2-Disubstituted Pattern->Ortho Neighboring Coupling Meta Isolated Singlet (H2) + Distinct Triplet (H5) 1,3-Disubstituted Pattern->Meta Meta Coupling Result1 REJECT: 2-Methoxy Isomer (Carvedilol Impurity) Ortho->Result1 Result2 CONFIRM: 3-Methoxy Isomer (Target Compound) Meta->Result2

Figure 3: Decision tree for validating the regiochemistry of the phenoxy ring using NMR spectroscopy.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethanamine. (Note: Used for structural comparison; specific 3-isomer data derived from structural isomerism principles). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stability and Storage of 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Criticality of Stability

2-(3-Methoxyphenoxy)ethanamine hydrochloride is a key chemical intermediate in the synthesis of various pharmaceutical compounds. As with any component destined for use in drug development, a thorough understanding of its stability profile is not merely a regulatory formality but a cornerstone of ensuring the final product's safety, efficacy, and quality. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the stability and recommended storage conditions for this compound. We will delve into the potential degradation pathways, outline a robust experimental approach for stability assessment, and provide actionable insights for its proper handling and storage.

The inherent stability of a drug substance dictates its shelf-life, influences formulation strategies, and is a critical parameter monitored throughout the development lifecycle. Forced degradation studies, or stress testing, are instrumental in this process. They provide a predictive understanding of the degradation products that could form under various environmental insults, thereby guiding the development of stability-indicating analytical methods.[1]

Chemical Profile of this compound

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 3-Methoxyphenoxyethylamine HClN/A
CAS Number 18841-58-2N/A
Molecular Formula C₉H₁₄ClNO₂N/A
Molecular Weight 203.67 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in waterN/A

Potential Degradation Pathways: A Mechanistic Perspective

The molecular structure of this compound, featuring a primary amine, an ether linkage, and an aromatic ring, presents several potential avenues for degradation. Understanding these pathways is fundamental to designing effective stability studies and storage protocols.

Hydrolytic Degradation

While the ether linkage in the molecule is generally stable, it can be susceptible to cleavage under extreme pH conditions and elevated temperatures. The primary amine group can also participate in hydrolytic reactions.

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the ether bond can undergo cleavage to yield 3-methoxyphenol and 2-aminoethanol.

  • Base-Catalyzed Hydrolysis: While less common for simple ethers, strong basic conditions at high temperatures could potentially lead to degradation.

Oxidative Degradation

Oxidation is a significant degradation pathway for both amines and aromatic ethers.[2][3] The presence of oxygen, peroxide, or metallic ions can initiate and propagate these reactions.

  • Amine Oxidation: The primary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, and carboxylic acids.[2] The reaction is often initiated by the abstraction of a hydrogen atom from the amine or the alpha-carbon.

  • Ether Oxidation: The ether linkage can undergo oxidative cleavage. This process may involve the formation of a hemiacetal intermediate, which is unstable and subsequently hydrolyzes to an aldehyde and an alcohol.[4]

  • Aromatic Ring Oxidation: The methoxy-substituted benzene ring can be oxidized, potentially leading to the formation of quinone-like structures or ring-opening products, especially in the presence of strong oxidizing agents or radical initiators.[5]

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. Aromatic amines are known to be susceptible to photodegradation.[6]

  • Photo-oxidation: In the presence of oxygen, UV light can excite the molecule to a higher energy state, making it more reactive towards oxidation. This can lead to the formation of colored degradation products.

  • Photolytic Cleavage: The energy from UV light can be sufficient to break chemical bonds, leading to the fragmentation of the molecule.

The following diagram illustrates the potential degradation pathways:

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation 2-(3-Methoxyphenoxy)ethanamine_HCl_H 2-(3-Methoxyphenoxy)ethanamine HCl 3-Methoxyphenol 3-Methoxyphenol 2-(3-Methoxyphenoxy)ethanamine_HCl_H->3-Methoxyphenol Acid/Base High Temp 2-Aminoethanol 2-Aminoethanol 2-(3-Methoxyphenoxy)ethanamine_HCl_H->2-Aminoethanol Acid/Base High Temp 2-(3-Methoxyphenoxy)ethanamine_HCl_O 2-(3-Methoxyphenoxy)ethanamine HCl Imines_Aldehydes Imines, Aldehydes, Carboxylic Acids 2-(3-Methoxyphenoxy)ethanamine_HCl_O->Imines_Aldehydes Amine Oxidation Hemiacetal Hemiacetal Intermediate 2-(3-Methoxyphenoxy)ethanamine_HCl_O->Hemiacetal Ether Oxidation Quinones Quinone-like Structures 2-(3-Methoxyphenoxy)ethanamine_HCl_O->Quinones Ring Oxidation Hemiacetal->3-Methoxyphenol 2-(3-Methoxyphenoxy)ethanamine_HCl_P 2-(3-Methoxyphenoxy)ethanamine HCl Colored_Byproducts Colored Byproducts 2-(3-Methoxyphenoxy)ethanamine_HCl_P->Colored_Byproducts Photo-oxidation Molecular_Fragments Molecular Fragments 2-(3-Methoxyphenoxy)ethanamine_HCl_P->Molecular_Fragments Photolytic Cleavage

Caption: Potential degradation pathways for 2-(3-Methoxyphenoxy)ethanamine HCl.

Experimental Protocol: A Robust Forced Degradation Study

A well-designed forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8] The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[7]

I. Materials and Equipment
  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Photostability chamber

  • Oven

  • pH meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

II. Preparation of Stock and Stress Solutions
  • Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., water or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Solutions: For each stress condition, transfer an aliquot of the stock solution to a separate volumetric flask and add the respective stressor.

III. Forced Degradation Conditions

The following conditions are a starting point and may need to be optimized to achieve the target degradation.

Stress ConditionReagent/ConditionDurationNeutralization
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at 60°C0.1 M NaOH
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours at 60°C0.1 M HCl
Oxidative Degradation 3% H₂O₂24, 48, 72 hours at room temperatureN/A
Thermal Degradation 80°C in an oven24, 48, 72 hoursN/A
Photostability ICH Q1B conditions (UV and visible light)As per guidelinesN/A
IV. Analytical Method: Stability-Indicating HPLC

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[9][10]

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve good separation.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

The following diagram outlines the workflow for a forced degradation study:

G cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution (1 mg/mL) Aliquot Aliquot Stock Solution Prepare_Stock->Aliquot Acid Acid Hydrolysis (0.1 M HCl, 60°C) Aliquot->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Aliquot->Base Oxidation Oxidation (3% H₂O₂, RT) Aliquot->Oxidation Thermal Thermal (80°C) Aliquot->Thermal Photo Photostability (ICH Q1B) Aliquot->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize HPLC_Analysis Analyze by Stability-Indicating HPLC Method Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Neutralize->HPLC_Analysis Identify_Degradants Identify and Quantify Degradation Products HPLC_Analysis->Identify_Degradants

Caption: Workflow for a forced degradation study.

Recommended Storage and Handling Conditions

Based on the potential degradation pathways and general chemical principles, the following storage and handling conditions are recommended for this compound to ensure its long-term stability:

  • Temperature: Store in a cool and dry place. Refrigeration (2-8 °C) is often recommended for long-term storage to minimize the rate of potential degradation reactions.

  • Light: Protect from light. Store in amber-colored or opaque containers to prevent photodegradation.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture, thereby preventing oxidative and hydrolytic degradation.

  • Hygroscopicity: The hydrochloride salt form can be hygroscopic. It is crucial to handle the compound in a dry environment and to ensure containers are tightly sealed after use to prevent moisture absorption.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion: A Proactive Approach to Stability

A comprehensive understanding of the stability of this compound is paramount for its successful application in research and drug development. This guide has provided a framework for assessing its stability through a mechanistic understanding of potential degradation pathways and a robust experimental protocol for forced degradation studies. By implementing the recommended storage and handling procedures, researchers can ensure the integrity and quality of this important chemical intermediate, thereby contributing to the development of safe and effective pharmaceuticals. The principles of proactive stability assessment and careful storage are not just best practices; they are integral to scientific rigor and the ultimate success of any pharmaceutical endeavor.

References

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]

  • Q1 Scientific. (2017, September 21). Forced degradation studies for Drug Substances and Drug Products. Retrieved from [Link]

  • Patel, R. M., & Patel, C. N. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian journal of pharmaceutical sciences, 74(6), 543–548. [Link]

  • Patel, A. K., Phole, P. M., Charde, M. S., Chakole, R. D., & Girap, K. N. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-961.
  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Zelesky, T. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38445.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • García, H., Roes, A., & Khakharia, P. (2016). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • Komiya, M., & Scherer, G. G. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C, 126(37), 15911-15921.
  • Kinfe, H. H., & Belay, A. (2022). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega, 7(40), 35985-36001.
  • S. Mirkhan, V., & M. H. Kish, M. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(3), 578-587.
  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Ho, C. M., Jensen, J. N., & Afanador, N. J. (2018). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. Sustainability, 10(11), 4192.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Hofrichter, M., & Ullrich, R. (2010). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and environmental microbiology, 76(17), 5708–5717. [Link]

  • Al-Qodah, Z., Tawalbeh, M., Al-Shannag, M., & Al-Anber, Z. (2018). Photodegradation of Polyphenols and Aromatic Amines in Olive Mill Effluents with Ni Doped C/TiO 2. Journal of the Taiwan Institute of Chemical Engineers, 82, 233-243.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Retrieved from [Link]

  • World Health Organization. (2004). ALIPHATIC AND AROMATIC ETHERS. Retrieved from [Link]

  • AMSbio. (2023, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Nielsen, C. J., D'Anna, B., Dye, C., Graus, M., Karl, M., King, S. M., ... & Wisthaler, A. (2010).
  • Genfa, Z., & Yufeng, L. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway.
  • Zhang, Y., Wang, Y., Zhang, C., Wang, Y., & Wang, P. (2023). NMR Relaxation Unveils the Promoting Effect of Surface–Water Interactions on Photocatalytic Degradation over Carbon Nitride in Aqueous Solutions. Langmuir, 39(49), 17935-17944.
  • Dhumal, B. R., Bhusari, V. K., & Tajne, M. R. (2014). Stability Indicating Method for the Determination of Mefenamic Acid in Pharmaceutical Formulations by HPLC. International Journal of Pharmaceutical Sciences and Research, 5(12), 5346-5353.
  • Wikipedia. (2023, December 12). Charles J. Pedersen. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Novel Phenoxy Ethanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Versatile Scaffold

The phenoxy ethanamine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities exhibited by novel derivatives of this scaffold, offering a technical resource for researchers, scientists, and drug development professionals. By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to empower the scientific community to unlock the full therapeutic potential of this promising class of compounds.

I. Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with potent and broad-spectrum activity. Phenoxy ethanamine derivatives have shown considerable promise in this arena, exhibiting activity against a range of bacterial and fungal pathogens.

A. Rationale for Antimicrobial Screening

The structural features of phenoxy ethanamine derivatives, including their lipophilicity and potential for hydrogen bonding, make them promising candidates for disrupting microbial membranes or inhibiting key enzymatic processes. The exploration of various substitutions on the aromatic ring and the ethanamine side chain allows for the fine-tuning of their antimicrobial spectrum and potency.

B. Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental assay to quantify the antimicrobial efficacy of novel compounds is the determination of the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted and robust technique for this purpose.

Protocol: Broth Microdilution Assay

  • Preparation of Microbial Inoculum:

    • From a fresh culture, isolate a pure colony of the test microorganism.

    • Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Incubate at the optimal temperature (e.g., 35 ± 1 °C) until the culture reaches the mid-logarithmic phase of growth.[1]

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the phenoxy ethanamine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

C. Data Presentation: Antimicrobial Activity Profile
Compound IDGram-Positive Bacteria (MIC, µg/mL)Gram-Negative Bacteria (MIC, µg/mL)Fungi (MIC, µg/mL)
PE-001Staphylococcus aureus: 8Escherichia coli: 32Candida albicans: 16
PE-002Staphylococcus aureus: 4Escherichia coli: 16Candida albicans: 8
PE-003Staphylococcus aureus: >64Escherichia coli: >64Candida albicans: 32
D. Visualizing the Experimental Workflow

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Pure Microbial Culture C Inoculum Standardization (0.5 McFarland) A->C B Compound Stock Solution D Serial Dilution in 96-Well Plate B->D E Inoculation of Plates C->E D->E F Incubation (18-24h, 35°C) E->F G Visual Inspection for Growth F->G H MIC Determination G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

II. Anti-Inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

Chronic inflammation is a hallmark of numerous diseases. Phenoxy ethanamine derivatives have been investigated for their potential to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes.

A. Rationale for COX Inhibition Screening

The COX enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[2][3] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[4] The phenoxy ethanamine scaffold can be rationally designed to fit into the active site of COX enzymes.

B. Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric or colorimetric assay can be employed to determine the inhibitory activity of novel phenoxy ethanamine derivatives against both COX-1 and COX-2 enzymes.

Protocol: Fluorometric COX Inhibition Assay

  • Reagent Preparation:

    • Prepare assay buffer, probe, and cofactor solutions as per the manufacturer's instructions.

    • Prepare a solution of arachidonic acid (substrate).

  • Enzyme and Inhibitor Incubation:

    • In a 96-well plate, add the COX-1 or COX-2 enzyme to the appropriate wells.

    • Add various concentrations of the test compound (phenoxy ethanamine derivative) or a known COX inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the wells.

    • Incubate for a short period to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the arachidonic acid solution.

    • Immediately measure the fluorescence at the appropriate excitation and emission wavelengths over time. The rate of increase in fluorescence is proportional to the COX enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

C. Data Presentation: COX Inhibition Profile
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
PE-00425.30.550.6
PE-00510.81.29.0
Celecoxib15.00.0081875
D. Visualizing the COX-2 Inhibition Pathway

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation Inhibitor Phenoxy Ethanamine Derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by phenoxy ethanamine derivatives.

III. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects is ongoing. Phenoxy ethanamine derivatives have demonstrated potential as anticonvulsant agents.

A. Rationale for Anticonvulsant Screening

The structural diversity of phenoxy ethanamine derivatives allows for the potential modulation of various ion channels (e.g., sodium, calcium) or neurotransmitter systems (e.g., GABAergic, glutamatergic) involved in the regulation of neuronal excitability. Identifying compounds that can suppress seizure activity in preclinical models is a critical step in their development as AEDs.

B. Experimental Protocol: Maximal Electroshock (MES) Seizure Model

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[5][6]

Protocol: MES Seizure Model in Mice

  • Animal Preparation and Dosing:

    • Use adult male mice of a suitable strain (e.g., CF-1).

    • Administer the test compound (phenoxy ethanamine derivative) or vehicle control via an appropriate route (e.g., intraperitoneal, oral).

    • Allow for a predetermined time for drug absorption and distribution.

  • Induction of Seizure:

    • Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[5][7]

  • Observation and Endpoint:

    • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered protected if it does not exhibit this response.[7]

  • Data Analysis:

    • Determine the percentage of animals protected at each dose of the test compound.

    • Calculate the ED₅₀ (median effective dose), the dose that protects 50% of the animals from the tonic hindlimb extension, using probit analysis.

C. Data Presentation: Anticonvulsant Activity in the MES Model
Compound IDRoute of AdministrationED₅₀ (mg/kg)
PE-006Intraperitoneal15.2
PE-007Oral28.5
PhenytoinIntraperitoneal9.5
D. Visualizing the Anticonvulsant Screening Workflow

Anticonvulsant_Screening_Workflow cluster_prep Preparation cluster_seizure Seizure Induction cluster_observation Observation & Analysis A Test Compound Administration B Corneal Electrode Placement A->B C Electrical Stimulus (MES) B->C D Observe for Tonic Hindlimb Extension C->D E Determine Protection D->E F Calculate ED₅₀ E->F

Caption: Workflow for the Maximal Electroshock (MES) seizure model.

IV. Antidepressant Activity: Interplay with Monoamine Systems

Depression is a debilitating mood disorder with a significant unmet medical need for more effective and faster-acting treatments. Certain phenoxy ethanamine derivatives have shown promise as potential antidepressant agents.

A. Rationale for Antidepressant Screening

The monoamine hypothesis of depression suggests that a deficiency in neurotransmitters such as serotonin, norepinephrine, and dopamine contributes to the pathophysiology of the disorder.[2] Many established antidepressants act by modulating these monoamine systems. The phenoxy ethanamine scaffold is present in some known antidepressant drugs, suggesting its potential to interact with monoamine transporters or receptors.

B. Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant activity in rodents.[8][9] The test is based on the principle that animals will adopt an immobile posture after initial escape attempts when placed in an inescapable container of water. Antidepressant treatment is expected to increase the duration of mobility.

Protocol: Forced Swim Test in Mice

  • Animal Acclimation and Dosing:

    • Acclimate mice to the testing room.

    • Administer the test compound or vehicle control.

  • Test Procedure:

    • Place each mouse individually in a transparent cylinder filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[8][10]

    • The test duration is typically 6 minutes.[11]

  • Behavioral Scoring:

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement other than that required to keep the head above water.

  • Data Analysis:

    • Compare the duration of immobility between the test compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

C. Data Presentation: Antidepressant-like Activity in the FST
Treatment GroupDose (mg/kg)Duration of Immobility (seconds, Mean ± SEM)
Vehicle-180 ± 10.5
PE-00810125 ± 8.2
PE-0082098 ± 7.5
Fluoxetine20110 ± 9.1
p < 0.05, **p < 0.01 compared to vehicle
D. Visualizing the Antidepressant Screening Logic

Antidepressant_Screening_Logic A Place Mouse in Inescapable Water B Initial Escape Attempts (Struggling, Swimming) A->B C Learned Helplessness (Immobility/Floating) B->C E Increased Escape-Oriented Behavior (Reduced Immobility) D Antidepressant Treatment (e.g., Phenoxy Ethanamine Derivative) D->A D->E

Caption: Logic of the Forced Swim Test for antidepressant screening.

V. Adrenergic Receptor Antagonism: Modulating Sympathetic Tone

Phenoxy ethanamine derivatives, such as phenoxybenzamine, are known to act as antagonists at adrenergic receptors. This activity has therapeutic implications for conditions such as hypertension and pheochromocytoma.[12][13]

A. Rationale for Adrenergic Receptor Binding Assays

Alpha-adrenergic receptors (α₁ and α₂) are key regulators of vascular smooth muscle contraction and neurotransmitter release.[14][15] Blocking these receptors can lead to vasodilation and a reduction in blood pressure.[14] Radioligand binding assays are a direct method to determine the affinity of novel compounds for these receptors.

B. Experimental Protocol: Radioligand Binding Assay

Protocol: α₁-Adrenergic Receptor Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line or tissue expressing the α₁-adrenergic receptor.

  • Binding Reaction:

    • In a reaction tube, combine the cell membranes, a radiolabeled ligand specific for the α₁-receptor (e.g., [³H]prazosin), and varying concentrations of the unlabeled test compound.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled competitor).

  • Incubation and Separation:

    • Incubate the reaction mixture to allow for binding equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification and Analysis:

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki (inhibitory constant) of the test compound, which is a measure of its binding affinity.

C. Data Presentation: Adrenergic Receptor Binding Affinity
Compound IDα₁-Adrenergic Receptor Ki (nM)α₂-Adrenergic Receptor Ki (nM)
PE-0095.2150.8
PE-01025.689.4
Phenoxybenzamine10.1100.2
D. Visualizing the α₁-Adrenergic Receptor Antagonism Pathway

Alpha1_Antagonism_Pathway NE Norepinephrine Alpha1 α₁-Adrenergic Receptor NE->Alpha1 Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Smooth Muscle Contraction (Vasoconstriction) Ca->Contraction Antagonist Phenoxy Ethanamine Derivative Antagonist->Alpha1

Caption: Mechanism of α₁-adrenergic receptor antagonism.

VI. Herbicidal Activity: A Tool for Crop Protection

Interestingly, the biological activity of phenoxy ethanamine derivatives extends beyond pharmacology into agrochemicals. Certain derivatives have been found to possess herbicidal properties.

A. Rationale for Herbicidal Screening

The diverse chemical space accessible through the phenoxy ethanamine scaffold allows for the potential discovery of compounds that interfere with essential biochemical pathways in plants, such as amino acid or lipid biosynthesis, or photosynthesis.

B. Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

PPO is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of a phototoxic intermediate, causing rapid cell death.[16]

Protocol: PPO Inhibition Assay

  • Enzyme Extraction:

    • Extract PPO from a plant source (e.g., spinach leaves).

  • Inhibition Assay:

    • In a reaction mixture, combine the PPO enzyme extract, the substrate (protoporphyrinogen IX), and various concentrations of the test compound.

    • Monitor the formation of the product, protoporphyrin IX, spectrophotometrically or fluorometrically.[17]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value.

C. Data Presentation: Herbicidal Activity
Compound IDPPO Inhibition IC₅₀ (µM)Post-emergence Herbicidal Activity (% control at 1 kg/ha )
PE-0110.2595
PE-0121.578
Fomesafen0.0898
D. Visualizing the PPO Inhibition Mechanism

PPO_Inhibition_Pathway PPGIX Protoporphyrinogen IX PPO PPO Enzyme PPGIX->PPO PPIX Protoporphyrin IX PPO->PPIX Toxicity Accumulation of PPGIX (Phototoxicity) Chlorophyll Chlorophyll & Heme PPIX->Chlorophyll Inhibitor Phenoxy Ethanamine Derivative Inhibitor->PPO Inhibitor->Toxicity

Sources

Role of 2-(3-Methoxyphenoxy)ethanamine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Meta-Methoxy Advantage: 2-(3-Methoxyphenoxy)ethanamine in Medicinal Chemistry[1][2]

Executive Summary

In the optimization of small molecule pharmacophores, the precise positioning of substituents on aromatic rings often dictates the delicate balance between potency, selectivity, and metabolic stability.[1] While the ortho-substituted phenoxyethylamine scaffold is ubiquitous in non-selective


-blockers (e.g., Carvedilol), the 2-(3-Methoxyphenoxy)ethanamine  (CAS: 6487-86-1) building block offers a distinct "meta-advantage."[1] This guide explores the utility of this scaffold as a tool for enhancing subtype selectivity in GPCR ligands, serving as a flexible linker in targeted protein degradation (PROTACs), and providing a chemically stable tether for fragment-based drug discovery (FBDD).[1]

Chemical Architecture & Pharmacophoric Profile[1]

The 2-(3-Methoxyphenoxy)ethanamine scaffold consists of a primary ethylamine tail linked via an ether oxygen to a phenol ring bearing a methoxy group at the meta (3-) position.[1]

FeatureMedicinal Chemistry Impact
Ether Linkage Acts as a hydrogen bond acceptor (HBA); introduces rotational flexibility allowing the amine to adopt various conformations relative to the aromatic ring.[1]
Primary Amine Key interaction point (ionic bond) with Aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in Adrenergic/Dopaminergic receptors).[1]
3-Methoxy Group Steric: Less sterically demanding than ortho-substitution, avoiding "clashes" in tight binding pockets.Electronic: Weakly activating; modulates the

-electron density of the ring without the metabolic liability of a para-position (often the primary site for CYP-mediated oxidation).[1]
Structural Comparison
  • Ortho (2-OMe): Often induces a twisted conformation due to steric clash with the ether oxygen.[1] Common in non-selective binders.[1]

  • Meta (3-OMe): Allows a more planar or extended conformation, critical for fitting into narrow hydrophobic clefts (e.g., Endothelin receptor subtypes).[1]

  • Para (4-OMe): Highly susceptible to rapid metabolic O-demethylation or ring oxidation.[1]

Synthetic Accessibility & Protocols

For medicinal chemists, the value of a building block lies in its ease of incorporation.[1] The synthesis of 2-(3-Methoxyphenoxy)ethanamine is robust, typically proceeding via Williamson ether synthesis.[1]

Protocol: N-Boc-Protected Synthesis (High Purity)

Direct alkylation of the free amine often leads to polymerization.[1] The N-protected route is preferred for library generation.[1]

Reagents: 3-Methoxyphenol, N-Boc-2-bromoethylamine, Potassium Carbonate (


), Acetonitrile (

), Trifluoroacetic acid (TFA).[1]
  • Alkylation:

    • Dissolve 3-Methoxyphenol (1.0 eq) and N-Boc-2-bromoethylamine (1.1 eq) in anhydrous

      
      .
      
    • Add anhydrous

      
       (2.5 eq).[1]
      
    • Reflux at 80°C for 12–16 hours under

      
       atmosphere.[1]
      
    • Monitor: TLC/LCMS for disappearance of phenol.[1]

    • Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc).[1]

  • Deprotection:

    • Dissolve the intermediate in DCM (

      
      ).[1]
      
    • Add TFA (10–20% v/v) at 0°C; warm to RT and stir for 2 hours.

    • Workup: Concentrate in vacuo.[1] Neutralize with saturated

      
       to obtain the free base or isolate as the TFA salt.
      
Synthetic Workflow Diagram

SynthesisWorkflow Phenol 3-Methoxyphenol Reaction Alkylation (K2CO3, MeCN, 80°C) Phenol->Reaction Linker N-Boc-2-bromoethylamine Linker->Reaction Intermed N-Boc-Intermediate Reaction->Intermed Deprotect Deprotection (TFA/DCM) Intermed->Deprotect Product 2-(3-Methoxyphenoxy) ethanamine Deprotect->Product

Caption: Step-wise synthetic route for high-purity isolation of the target building block.

Pharmacophoric Utility: Case Studies

The meta-methoxy substituent is not merely a decoration; it is a functional probe for receptor subtype selectivity.[1]

Case Study 1: Endothelin Receptor Antagonists (ERAs)

In the development of analogs for Macitentan (a dual


 antagonist), the positioning of the methoxy group on the phenoxy side-chain was critical for tuning selectivity.[1]
  • The Challenge: High affinity for

    
     is desired for vasoconstriction control, but 
    
    
    
    blockade can cause fluid retention.[1]
  • The Solution: Replacing a 2-methoxyphenoxy (ortho) group with a 3-methoxyphenoxy (meta) group significantly altered the profile.[1]

Selectivity Data Profile:

Compound VariantSubstituent

Potency (

)

Potency (

)
Outcome
Ortho-Analog 2-OMeModerateHighMixed Antagonist
Meta-Analog 3-OMe High (< 10 nM) Unchanged Enhanced

Selectivity
Unsubstituted HHighLowLoss of

affinity

Analysis: The 3-methoxy group projects into a specific sub-pocket of the


 receptor that accommodates the meta-substituent, stabilizing the ligand-receptor complex more effectively than the sterically crowded ortho-isomer.[1]
Case Study 2: Targeted Protein Degradation (PROTACs)

In the design of Androgen Receptor degraders (e.g., derivatives related to ARV-766), the linker chemistry is vital.[1] The 3-methoxyphenoxy moiety has been utilized within complex linker systems (e.g., attached to cyclobutyl scaffolds).[1]

  • Role: The ether oxygen improves aqueous solubility compared to all-carbon linkers.[1]

  • Stability: The 3-methoxy group prevents rapid oxidative metabolism that might cleave the linker chain, ensuring the "warhead" and E3 ligase ligand remain connected long enough to induce ubiquitination.[1]

Metabolic & ADME Considerations

When incorporating 2-(3-Methoxyphenoxy)ethanamine, researchers must account for hepatic metabolism.[1]

  • O-Demethylation: The primary metabolic route is CYP450-mediated O-demethylation (likely CYP2D6 or CYP2C19) to form the 3-hydroxyphenoxy derivative (a phenol).[1]

    • Risk:[1] Phenols are rapidly glucuronidated and excreted.[1]

    • Benefit: In some cases (e.g., Dopamine agonists), the phenolic metabolite is the active species.[1] The 3-methoxy parent can act as a prodrug, improving blood-brain barrier (BBB) penetration due to higher lipophilicity before being activated in the CNS.[1]

  • Deamination: MAO (Monoamine Oxidase) can oxidize the ethylamine chain if it is not substituted.[1]

    • Mitigation: N-alkylation or incorporation into a ring (e.g., piperazine) blocks MAO activity.[1]

Metabolic Pathway Diagram

Metabolism cluster_CYP Hepatic Phase I cluster_PhaseII Hepatic Phase II Parent 2-(3-Methoxyphenoxy) ethanamine (Lipophilic, BBB Permeable) Metabolite1 3-Hydroxyphenoxy Derivative (Phenol) Parent->Metabolite1 CYP2D6 (O-Demethylation) Conjugate O-Glucuronide (Renal Excretion) Metabolite1->Conjugate UGT (Glucuronidation)

Caption: Primary metabolic fate of the scaffold.[1] The methoxy group often serves to mask the polar phenol during transport.[1]

Conclusion

2-(3-Methoxyphenoxy)ethanamine is a precision tool in the medicinal chemist's arsenal.[1] Unlike its ortho-isomer, which is often a default choice for non-selective blockade, the 3-methoxy (meta) variant offers a pathway to receptor subtype selectivity and conformational optimization .[1] Its synthetic robustness and ability to modulate physicochemical properties without introducing excessive lipophilicity make it an ideal candidate for fragment-based screens and linker design in next-generation therapeutics.[1]

References

  • Structure & Identity: 2-(3-Methoxyphenoxy)ethanamine-d3 (CAS 6487-86-1).[1] Santa Cruz Biotechnology.[1][3] Link[1]

  • GPCR Selectivity (Endothelin): Bolli, M. H., et al. (2012).[1] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[1] Journal of Medicinal Chemistry. Link[1]

  • Linker Chemistry: Organic Synthesis with 2-Phenoxyethylamine: A Versatile Intermediate. NBInno Technical Report. Link

  • Crystal Engineering: Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. National Institutes of Health (PMC).[1] Link

  • Dopaminergic Templates: Discovery of 3-OH-phenoxyethylamine and 3-OH-N1-phenylpiperazine dopaminergic templates. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Structure-activity relationship of substituted phenoxyethanamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) of substituted phenoxyethanamines, a privileged scaffold in medicinal chemistry. It moves beyond simple cataloging to explore the mechanistic "why" behind structural modifications, focusing on their application in designing ligands for Monoamine Transporters (MATs) and Ion Channels.

Executive Summary: The Scaffold at a Glance

The phenoxyethanamine core (


) represents a versatile pharmacophore capable of bridging distinct therapeutic areas by subtle structural tuning. Unlike phenethylamines (

), which primarily target adrenergic receptors via direct catechol-mimicry, the insertion of the ethereal oxygen in phenoxyethanamines alters the vector and flexibility of the side chain. This modification enables unique binding modes in the S1 pocket of monoamine transporters (NET, SERT) and the pore of voltage-gated sodium channels (

).

Key Design Lever: The "Selectivity Switch" often lies in the linker length and ortho-substitution on the aromatic ring, which dictates the torsional angle between the aryl plane and the amine terminus.

Structural Anatomy & Pharmacophore

To rationalize the SAR, we dissect the molecule into three distinct zones: Region A (Aromatic "Warhead"), Region B (The Linker), and Region C (The Amine Terminus).

Region A: The Aromatic "Warhead" (Electronic & Steric Control)

The electronic nature and substitution pattern of the phenoxy ring are the primary determinants of target selectivity.

  • Ortho-Substitution (The NET Lock):

    • Mechanism: Substituents at the 2-position (e.g., methyl in Atomoxetine, methoxy in Nisoxetine) introduce steric clash with the ether oxygen. This forces the side chain out of the aromatic plane, adopting a twisted conformation.

    • Effect: This non-planar conformation is highly favored by the Norepinephrine Transporter (NET) but sterically clashes with the Serotonin Transporter (SERT) binding pocket.

    • Example: 2-Methyl substitution confers >10-fold selectivity for NET over SERT.

  • Para-Substitution (The SERT Driver):

    • Mechanism: Electron-withdrawing groups at the 4-position (e.g.,

      
       in Fluoxetine) enhance binding to SERT.
      
    • Effect: The para-substituent engages in hydrophobic interactions deep within the SERT S1 pocket (specifically interacting with residues like Ile172).

    • Example: 4-Trifluoromethyl substitution is a hallmark of SSRI activity.

Region B: The Linker (Distance & Flexibility)

The linker defines the spatial separation between the aromatic anchor and the cationic amine.

  • Ethylene (

    
    ) vs. Propylene (
    
    
    
    ):
    • 
       (Phenoxyethylamine):  Often favors ion channel blockade (e.g., Mexiletine). The shorter distance aligns the amine with residues in the 
      
      
      
      pore rather than the aspartate residue critical for MAT binding.
    • 
       (Phenoxypropylamine):  The "Goldilocks" length for monoamine transporters. It allows the amine to form a salt bridge with the conserved Aspartate (Asp75 in NET, Asp98 in SERT) while the aromatic ring nests in the hydrophobic sub-pocket.
      
Region C: The Amine Terminus (Ionic Interaction)
  • Secondary vs. Tertiary: Secondary amines (

    
    ) generally exhibit higher potency for MATs compared to primary or tertiary amines. The methyl group provides a hydrophobic contact without introducing excessive steric bulk that would disrupt the salt bridge.
    
  • Branched Alkyls: Bulky groups (e.g., t-butyl) or branching on the alpha-carbon (as in Mexiletine) protect the amine from MAO-mediated metabolism and can shift activity toward adrenergic receptors or ion channels.

Visualization: SAR Logic Flow

The following diagram illustrates the decision matrix for optimizing the phenoxyethanamine scaffold for specific targets.

SAR_Logic Scaffold Phenoxyethanamine Core (Ar-O-Linker-N) Linker Linker Modification Scaffold->Linker Ring Ring Substitution Scaffold->Ring Nav Target: Na+ Channel (e.g., Mexiletine) Linker->Nav Short (n=2) Alpha-branching NET Target: NET (e.g., Nisoxetine) Linker->NET Extended (n=3) Propyl chain Ring->NET Ortho-substitution (Steric Twist) SERT Target: SERT (e.g., Fluoxetine analogs) Ring->SERT Para-substitution (EWG, e.g., CF3) NET->SERT Selectivity Switch (2-Me vs 4-CF3)

Figure 1: Structural decision tree showing how linker length and ring substitution steer the pharmacology of the phenoxyethanamine scaffold.

Experimental Protocols

Chemical Synthesis: The Mitsunobu Route

While Williamson ether synthesis is common, the Mitsunobu reaction offers superior control for synthesizing complex, chiral phenoxyethanamines, avoiding harsh basic conditions that can racemize chiral centers.

Objective: Synthesis of N-Boc-protected 2-(2-methylphenoxy)ethanamine.

Reagents:

  • 2-Methylphenol (o-Cresol)

  • N-Boc-ethanolamine

  • Triphenylphosphine (

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD)[1]

  • Solvent: Anhydrous THF

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with

    
     (1.5 eq) and N-Boc-ethanolamine (1.2 eq) dissolved in anhydrous THF under nitrogen atmosphere.
    
  • Phenol Addition: Add 2-methylphenol (1.0 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise add DIAD (1.5 eq) over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions (e.g., hydrazine formation).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    
  • Deprotection: Dissolve the intermediate in DCM/TFA (4:1) to remove the Boc group, yielding the final amine salt.

Synthesis_Workflow Start Reagents: Phenol + N-Boc-Aminoalcohol Step1 Activation: Add PPh3 + DIAD (0°C) Start->Step1 Intermediate Mitsunobu Complex (Oxyphosphonium) Step1->Intermediate In situ formation Product_Prot Protected Ether (Ar-O-CH2-CH2-NHBoc) Intermediate->Product_Prot SN2 Inversion Final Deprotection (TFA) Final Amine Salt Product_Prot->Final

Figure 2: Workflow for the Mitsunobu synthesis of phenoxyethanamines.

Biological Evaluation: Radioligand Uptake Assay

To determine the affinity and selectivity (NET vs. SERT), a functional uptake inhibition assay is preferred over simple binding, as it measures the drug's ability to block transport.

Protocol:

  • Cell Line: HEK-293 cells stably expressing human NET (hNET) or human SERT (hSERT).

  • Seeding: Plate cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well 24h prior to assay.

  • Buffer Prep: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM pargyline (to inhibit MAO).

  • Incubation:

    • Wash cells with KRH buffer.

    • Add test compound (concentration range

      
       to 
      
      
      
      M) and incubate for 10 min at 37°C.
  • Substrate Addition: Add

    
    -Norepinephrine (for NET) or 
    
    
    
    -Serotonin (for SERT) at a final concentration of 20 nM.
  • Uptake: Incubate for 6 minutes (NET) or 10 minutes (SERT). Note: Keep time short to ensure initial velocity conditions.

  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.

  • Quantification: Lyse cells with 1% SDS and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot dose-response curves to calculate

    
    .
    

Comparative Data: Selectivity Profiles

The following table summarizes how structural changes shift the selectivity profile, grounded in literature values.

CompoundStructure (Core Mod)Target Affinity (

nM)
Selectivity Profile
Atomoxetine 2-Me-Phenoxy-propylamineNET: 5NET Selective (>100x vs SERT)
Nisoxetine 2-OMe-Phenoxy-propylamineNET: 0.8NET Selective
Fluoxetine 4-CF3-Phenoxy-propylamineSERT: 0.9SERT Selective
Mexiletine 2,6-DiMe-Phenoxy-ethylamineNaV1.5: ~5000Na+ Channel Blocker (Class IB)

Mechanistic Insight: Note the shift from Mexiletine (Ethanamine, 2-carbon) to Atomoxetine (Propanamine, 3-carbon). The extra carbon atom is not merely a spacer; it provides the necessary flexibility for the amine to reach the aspartate anchor in the transporter, converting a channel blocker into a reuptake inhibitor.

References

  • Haufe, G. (2008). "From the Selective Serotonin Transporter Inhibitor Citalopram to the Selective Norepinephrine Transporter Inhibitor Talopram: Synthesis and Structure-Activity Relationship Studies." Journal of Medicinal Chemistry. Link

  • Wong, D. T., et al. (1982). "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of neurotransmitters." Journal of Pharmacology and Experimental Therapeutics. Link

  • Tsuruda, P. R., et al. (2010). "Structure-Activity Relationships of Phenoxyethylamines as Monoamine Transporter Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Organic Chemistry Portal. (2023). "Mitsunobu Reaction: Mechanism and Protocols." Link

  • Ruffolo, R. R. (1983). "Structure-activity relationships of alpha-adrenoceptor agonists." Journal of Autonomic Pharmacology. Link

Sources

Methodological & Application

Application Note: A Stability-Indicating RP-HPLC Method for Purity Analysis of 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2-(3-Methoxyphenoxy)ethanamine hydrochloride. As a crucial pharmaceutical intermediate, ensuring the purity and stability of this compound is paramount for the quality of final active pharmaceutical ingredients (APIs).[1] This document provides a comprehensive protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4][5][6] The method is designed to effectively separate the main analyte from potential process-related impurities and degradation products generated under forced stress conditions.

Introduction and Chromatographic Rationale

2-(3-Methoxyphenoxy)ethanamine is a primary aromatic amine intermediate used in the synthesis of various pharmaceutical agents.[1] The purity of such intermediates directly impacts the impurity profile of the final drug product, making a reliable analytical method for its quality control essential. The hydrochloride salt form enhances solubility in aqueous media, which is advantageous for RP-HPLC analysis.

Chromatographic Challenges & Method Design: The primary challenge in analyzing basic compounds like aromatic amines via RP-HPLC is the potential for peak tailing. This phenomenon arises from strong interactions between the protonated amine group and residual acidic silanols on the silica-based stationary phase. To mitigate this, our method employs two key strategies:

  • Acidic Mobile Phase: An acidic mobile phase (pH ≈ 2.0-3.0) ensures the analyte is consistently in its protonated, cationic form. This acidic environment also suppresses the ionization of silanol groups (pKa ~3.5-4.5) on the C18 stationary phase, minimizing secondary ionic interactions and leading to improved peak symmetry.[7]

  • End-Capped C18 Column: The use of a modern, high-purity, end-capped C18 column is critical. End-capping masks a significant portion of the residual silanols, further reducing unwanted interactions and delivering sharp, symmetrical peaks.

Based on the analyte's structure—a moderately polar aromatic compound—a standard C18 column with a mobile phase of acetonitrile and an acidic buffer is the logical starting point for achieving effective chromatographic retention and separation.[8][9]

Proposed HPLC Methodology

Instrumentation, Chemicals, and Reagents
  • Instrumentation: HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data Acquisition: Chromatography Data System (CDS) software (e.g., Empower, Chromeleon).

  • Chemicals:

    • This compound Reference Standard (>99.5% purity).

    • Acetonitrile (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade).

    • Orthophosphoric acid (AR grade).

    • Water (Milli-Q or equivalent HPLC grade).

    • Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%) for forced degradation studies.

Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the analysis.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard reverse-phase chemistry provides good retention for aromatic compounds. The length and particle size offer a balance of efficiency and backpressure.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5)Buffering capacity ensures a stable pH. A pH of 2.5 suppresses silanol activity and ensures the amine is fully protonated for consistent retention.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase, providing good elution strength for the analyte.
Gradient Elution 0-5 min: 20% B; 5-20 min: 20% to 80% B; 20-25 min: 80% B; 25.1-30 min: 20% BA gradient program ensures elution of the main peak with a good peak shape while also eluting any more hydrophobic impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 220 nm and 275 nm (DAD)The methoxyphenyl group exhibits strong absorbance in the low UV range (~220 nm) for high sensitivity, and a secondary maximum around 275 nm for selectivity. DAD allows for peak purity assessment.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.
Preparation of Solutions
  • Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ into 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask with diluent.

Method Validation Protocol (ICH Q2(R2))

A robust analytical method must be validated to prove it is fit for its intended purpose.[4][5] The following protocols outline the validation parameters.

System Suitability

Before any sample analysis, the chromatographic system's performance is verified. A working standard solution is injected six times, and the parameters are evaluated.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 1.0%
% RSD of Retention Time ≤ 1.0%
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. Forced degradation studies are the cornerstone of developing a stability-indicating method.[10][11][12][13]

Protocol: Prepare a sample solution (approx. 1000 µg/mL) and subject it to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.[10]

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl, heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before dilution.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH, heat at 60°C for 2 hours. Neutralize with 0.1 M HCl before dilution.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours, then prepare the solution.

  • Photolytic Degradation: Expose the solution to UV light (200 watt hours/square meter) and visible light (1.2 million lux hours) in a photostability chamber.

Analyze all stressed samples alongside an unstressed control. The method is deemed specific if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 1.5). Peak purity analysis using a DAD is used to confirm that the main peak is spectrally pure in all conditions.

Linearity

A minimum of five concentrations are prepared from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (e.g., 1, 25, 50, 100, 150 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) is calculated.

  • Acceptance Criterion: r² ≥ 0.999.

Accuracy and Precision
  • Accuracy (Recovery): Determined by analyzing samples of known concentration at three levels (e.g., 80%, 100%, 120% of the working concentration) in triplicate. The percentage recovery is calculated.

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0%.

  • Precision (Repeatability): Six separate samples are prepared from the same homogenous batch and analyzed. The relative standard deviation (%RSD) of the purity results is calculated.

    • Acceptance Criterion: %RSD ≤ 2.0%.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

These are determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields an S/N ratio of approximately 3:1.

  • LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ concentration must also demonstrate acceptable precision and accuracy.

Visualization of Workflows

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Weigh Reference Standard & Sample p2 Dissolve and Dilute to Stock Concentration p1->p2 p3 Perform Serial Dilutions for Linearity & Accuracy p2->p3 h1 System Equilibration with Mobile Phase p3->h1 h2 Inject System Suitability Standards (x6) h1->h2 h3 Inject Blank, Standards, and Samples h2->h3 d1 Integrate Chromatograms h3->d1 d2 Perform System Suitability Checks d1->d2 d3 Calculate Purity, Linearity, & Accuracy d2->d3 d4 d4 d3->d4 Final Report

G cluster_stress Forced Degradation Conditions start Prepare Sample Solution (1000 µg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxi Oxidation (3% H₂O₂, RT) start->oxi therm Thermal (Solid, 80°C) start->therm photo Photolytic (ICH Light/UV) start->photo analysis Analyze Stressed Samples & Control by HPLC acid->analysis base->analysis oxi->analysis therm->analysis photo->analysis evaluation Evaluate Peak Purity (DAD) & Resolution (R > 1.5) analysis->evaluation pass Method is Stability-Indicating evaluation->pass Criteria Met fail Method Requires Optimization evaluation->fail Criteria Not Met

Typical Results and Data Interpretation

The purity of this compound is calculated using the area normalization method.

Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Below are tables representing typical data obtained during method validation.

Table 1: Summary of System Suitability Results

Parameter Result Acceptance Criteria Status
Tailing Factor 1.15 ≤ 1.5 Pass
Theoretical Plates 8500 ≥ 2000 Pass

| % RSD of Peak Area (n=6) | 0.45% | ≤ 1.0% | Pass |

Table 2: Summary of Forced Degradation Study

Stress Condition % Degradation Number of Degradants Resolution of Closest Peak
Acid Hydrolysis (0.1 M HCl) 12.5% 2 2.8
Base Hydrolysis (0.1 M NaOH) 8.2% 1 3.5
Oxidation (3% H₂O₂) 15.1% 3 2.1
Thermal (80°C) 3.5% 1 4.0

| Photolytic (ICH) | 5.8% | 2 | 3.1 |

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and stability-indicating for the purity analysis of this compound. The method successfully separates the main compound from its degradation products and can be reliably implemented in a quality control setting for routine analysis and stability studies of this important pharmaceutical intermediate. The comprehensive validation protocol ensures compliance with global regulatory expectations as outlined by ICH guidelines.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(2-Methoxyphenoxy)ethyl amine on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Karathanasi, E., et al. (2021). Development and Validation of a Novel HPLC Method for the Determination of Ephedrine Hydrochloride in Nasal Ointment. MDPI. Available at: [Link]

  • Google Patents. (2021). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine. Google Patents.
  • ScienceDirect. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. ScienceDirect. Available at: [Link]

  • Chromatography Online. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

  • Chemdad. (n.d.). 2-(2-Methoxyphenoxy)ethylamine hydrochloride Analytical Chemistry. Chongqing Chemdad Co. Available at: [Link]

  • PubMed. (2003). HPLC determination of aminophylline, methoxyphenamine hydrochloride, noscapine and chlorphenamine maleate in compound dosage forms with an aqueous-organic mobile phase. National Library of Medicine. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]

  • ResearchGate. (2015). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. Available at: [Link]

  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). ICH. Available at: [Link]

  • BIOSYNCE. (n.d.). 2-(3-Methoxyphenoxy)ethylamine CAS 6487-86-1. BIOSYNCE. Available at: [Link]

  • Acta Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Pharmaceutica. Available at: [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]

  • BEPLS. (2022). Analytical Method Development and Validation of Stability Indicating RP-HPLC Method for Assay of Phenylephrine Hydrochloride Injection. BEPLS. Available at: [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • The Pharma SOP. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. The Pharma SOP. Available at: [Link]

  • National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

  • PharmTech. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. PharmTech. Available at: [Link]

Sources

Use of 2-(3-Methoxyphenoxy)ethanamine hydrochloride in parallel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Parallel Synthesis Strategies Using 2-(3-Methoxyphenoxy)ethanamine Hydrochloride

Abstract

This guide details the strategic integration of This compound into high-throughput parallel synthesis workflows.[1] As a privileged pharmacophore fragment, this primary amine serves as a critical "capping" agent in the development of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.[1] This note provides optimized protocols for amide coupling, reductive amination, and nucleophilic aromatic substitution (


), specifically addressing the handling of the hydrochloride salt to ensure solubility and reaction efficiency in automated liquid handling systems.

Introduction & Strategic Rationale

2-(3-Methoxyphenoxy)ethanamine represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

  • Structural Motif: The phenoxy-ethyl-amine chain mimics the side chains of classical neurotransmitters (serotonin, dopamine) and adrenergic blockers (e.g., Tamsulosin, Carvedilol analogs).[1]

  • The 3-Methoxy Advantage: Unlike the 4-methoxy (para) or 2-methoxy (ortho) isomers, the 3-methoxy (meta) substituent offers a unique vector for probing the electronic environment of the binding pocket without imposing the steric clash often seen with ortho-substitution.[1] It serves as a metabolic "soft spot" or a hydrogen bond acceptor in a distinct spatial region.

Chemical Profile:

Property Value Notes

| Formula |


 | Supplied as HCl salt for stability.[1][2] |
| MW  | 203.67  g/mol  | Fragment-based drug discovery (FBDD) friendly.[1] |
| H-Bond Donors  | 3 (Ammonium) / 2 (Free Base) | Critical for receptor anchoring.[1] |
| Solubility  | High in DMSO, Water, Methanol | Poor in non-polar solvents (

, Hexane).[1] | | pKa | ~9.5 (Amine) | Requires base for activation.[1] |

Handling & Preparation for Automation

Challenge: The hydrochloride salt is solid and acidic. Direct addition to reaction blocks can clog liquid handlers or quench acid-labile reagents.[1] Solution: In-situ Neutralization Stock Solution.

Protocol:

  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP).[1]

  • Concentration: Prepare a 0.5 M stock solution.

  • Neutralization: Add 1.05 equivalents of N,N-Diisopropylethylamine (DIPEA) directly to the stock solution.[1]

    • Note: The solution may warm slightly (exothermic).[1] Vortex until clear.

    • Stability:[1][3][4][5] Use within 24 hours to prevent oxidative degradation of the free amine.

Protocol A: High-Throughput Amide Coupling

Target: Amide libraries for GPCR exploration.

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) due to its superior reaction kinetics in parallel arrays compared to EDC/HOBt.[1]

Reagents:

  • Amine: 2-(3-Methoxyphenoxy)ethanamine HCl (0.5 M in DMSO/DIPEA).[1]

  • Carboxylic Acids: Diverse set (0.5 M in DMSO).[1]

  • Coupling Agent: HATU (0.5 M in DMF).[1]

  • Base: DIPEA (Neat).[1]

Step-by-Step Workflow:

  • Dispense Acids: Add

    
     (50 
    
    
    
    ) of carboxylic acid stock to each well of a 96-well deep-well plate.
  • Activation: Add

    
     (50 
    
    
    
    ) of HATU solution and
    
    
    (115
    
    
    ) of DIPEA. Shake at 300 rpm for 10 minutes.
    • Mechanism:[1][6] Generates the reactive active ester (O-At).[1]

  • Amine Addition: Add

    
     (50 
    
    
    
    ) of the neutralized amine stock.
  • Incubation: Seal plate and shake at Room Temperature (RT) for 16 hours.

  • QC Checkpoint: Analyze random wells via LCMS. Target conversion >85%.

  • Work-up:

    • Evaporate solvent (Genevac).[1]

    • Redissolve in DMSO/MeOH (1:1).[1]

    • Purification: Solid Phase Extraction (SPE) using SCX-2 (Strong Cation Exchange) cartridges to catch the product (if basic) or remove unreacted amine.[1]

Protocol B: Reductive Amination

Target: Secondary amine libraries (increased metabolic stability).[1]

Sodium Triacetoxyborohydride (STAB) is the reagent of choice due to its tolerance of functional groups and inability to reduce aldehydes to alcohols rapidly, preventing side reactions.[1]

Reagents:

  • Amine: 2-(3-Methoxyphenoxy)ethanamine HCl.[1]

  • Aldehydes: Diverse aromatic/aliphatic aldehydes.[1][6]

  • Reducing Agent: STAB (Suspension in DCE or solution in NMP).

  • Acid Catalyst: Acetic Acid (AcOH).[1]

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve Amine HCl (1 equiv) and Aldehyde (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

    • Add DIPEA (1 equiv) to neutralize the HCl salt.[1]

    • Add AcOH (2 equiv) to catalyze imine formation.[1]

    • Time: Shake for 1 hour at RT.

  • Reduction:

    • Add STAB (1.5 equiv).[1]

    • Note: Evolution of gas (

      
      ) may occur; do not seal tightly immediately.[1]
      
  • Incubation: Shake for 16 hours at RT.

  • Quench: Add 10% aqueous

    
     to neutralize excess acid and borate salts.
    
  • Extraction: Liquid-Liquid Extraction (DCM/Water).

Protocol C: Nucleophilic Aromatic Substitution ( )

Target: Heterocyclic scaffolds (Pyrimidines, Purines).[1]

Reagents:

  • Electrophile: 2,4-Dichloropyrimidine or similar heteroaryl chlorides.[1]

  • Base:

    
     (Cesium Carbonate) or DIPEA.[1]
    
  • Solvent: DMF or NMP.[1][5]

Step-by-Step Workflow:

  • Mix: Combine Electrophile (1 equiv) and Amine HCl (1.1 equiv) in DMF.

  • Base: Add

    
     (3 equiv).
    
    • Why Cesium? Superior solubility in organic solvents compared to Potassium Carbonate.[1]

  • Heat: Heat block to

    
     for 4–12 hours.
    
  • Monitor: LCMS for displacement of chloride.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the decision process for selecting the correct pathway and the parallel synthesis workflow.

Figure 1: Synthetic Pathway Decision Tree

PathwaySelection Start Library Design Goal Q1 Target Linkage Type? Start->Q1 Path_Amide Amide Bond (C=O)-NH Q1->Path_Amide Stable Linker Path_Amine Secondary Amine -CH2-NH- Q1->Path_Amine Basic Center Path_Het Heterocyclic Core (Ar)-NH- Q1->Path_Het Rigid Core Reagent_Amide Protocol A: HATU / DIPEA Path_Amide->Reagent_Amide Reagent_Amine Protocol B: STAB / AcOH Path_Amine->Reagent_Amine Reagent_Het Protocol C: SnAr / Cs2CO3 / Heat Path_Het->Reagent_Het

Caption: Decision tree for selecting the optimal synthetic route based on the desired pharmacophore linkage.

Figure 2: Parallel Synthesis Workflow (Protocol A)

AmideWorkflow Step1 1. Reagent Prep (Amine HCl + DIPEA) Step3 3. Coupling (Mix & Shake 16h) Step1->Step3 Add Amine Step2 2. Activation (Acid + HATU) Step2->Step3 Activated Ester Step4 4. Scavenging (Polymer-Supported Isocyanate) Step3->Step4 Remove Excess Amine Step5 5. QC Analysis (LCMS > 85%) Step4->Step5

Caption: Step-by-step workflow for high-throughput amide coupling using HATU activation.

References

  • PubChem Compound Summary. "2-(3-methoxyphenyl)-N-(oxan-3-ylmethyl)ethanamine" (Structural Analog Data). National Center for Biotechnology Information. [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1][6][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]

  • Duarte, C. D., et al. (2011).[1] "Privileged Structures: A Useful Concept for the Design of New Lead Drugs." Mini-Reviews in Medicinal Chemistry. [Link]

Sources

Application Note: High-Throughput Derivatization of 2-(3-Methoxyphenoxy)ethanamine for CNS-Targeted Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the parallel synthesis protocols for derivatizing 2-(3-Methoxyphenoxy)ethanamine , a privileged scaffold in Central Nervous System (CNS) drug discovery.

The Scaffold: A Serotonergic Bioisostere

The 2-(3-methoxyphenoxy)ethanamine motif acts as a flexible, ether-linked bioisostere of the indole ethylamine found in serotonin (5-HT) and the phenethylamine backbone of dopamine. The meta-methoxy group mimics the electronic and steric properties of the 5-hydroxyl group in serotonin, making this scaffold an ideal starting point for screening against:

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT7): Modulation of mood and cognition.

  • Adrenergic Receptors (

    
    , 
    
    
    
    ):
    Cardiovascular and CNS regulation.
  • Sigma Receptors (

    
    1, 
    
    
    
    2):
    Neuroprotection and addiction pathways.
The Objective: Diversity-Oriented Synthesis (DOS)

To map the Structure-Activity Relationship (SAR), we must derivatize the primary amine to explore the "Right-Hand Side" (RHS) binding pocket. We will utilize three distinct chemical transformations suitable for 96-well plate parallel synthesis:

  • Amidation: To probe hydrogen bond acceptor pockets and rigidify the linker.

  • Reductive Amination: To introduce hydrophobic bulk while maintaining basicity (crucial for aspartate residue interaction in GPCRs).

  • Sulfonylation: To explore distinct geometry and metabolic stability profiles.

Chemical Workflow Visualization

The following diagram illustrates the "Design-Make-Test-Analyze" cycle optimized for this scaffold.

G cluster_0 Parallel Synthesis (96-well) Start Scaffold: 2-(3-Methoxyphenoxy) ethanamine Rxn1 Amidation (R-COCl / R-COOH) Start->Rxn1 Rxn2 Reductive Amination (R-CHO + NaBH(OAc)3) Start->Rxn2 Rxn3 Sulfonylation (R-SO2Cl) Start->Rxn3 Purify Purification: SCX Catch & Release Rxn1->Purify Rxn2->Purify Rxn3->Purify QC QC Validation: LC-MS / 1H-NMR Purify->QC QC->Start Fail (Re-optimize) Screen Biological Screening: GPCR Binding / Ca2+ Flux QC->Screen Pass (>90% Purity)

Figure 1: Integrated workflow for the high-throughput derivatization and screening of phenoxyethylamine libraries.

Experimental Protocols

General Considerations
  • Scale: Protocols are designed for 0.1 mmol scale per well (suitable for 96-well deep-well blocks).

  • Solvents: Anhydrous DCM (Dichloromethane) and DCE (1,2-Dichloroethane) are preferred.

  • Safety: All steps should be performed in a fume hood. The scaffold is a primary amine and potential irritant.

Protocol A: Reductive Amination (Secondary Amine Library)

Targeting: 5-HT Receptors (Maintains basic nitrogen for salt bridge formation).

Mechanism: Formation of an iminium ion followed by selective reduction.[1] We use Sodium Triacetoxyborohydride (STAB) because it is mild and will not reduce the aldehyde/ketone prior to imine formation, preventing alcohol side-products.

Reagents:

  • Scaffold: 2-(3-Methoxyphenoxy)ethanamine (0.2 M in DCE)

  • Aldehyde set (0.2 M in DCE)

  • Reducing Agent: NaBH(OAc)3 (solid or slurry)

  • Quench: Sat. NaHCO3

Step-by-Step:

  • Dispense: Add 500 µL of Scaffold solution (0.1 mmol) to each well.

  • Reagent Addition: Add 550 µL of Aldehyde solution (0.11 mmol, 1.1 eq).

  • Imine Formation: Shake at Room Temperature (RT) for 30 minutes. Note: This pre-equilibrium ensures the imine is formed before reduction.

  • Reduction: Add NaBH(OAc)3 (32 mg, 0.15 mmol, 1.5 eq).

  • Reaction: Seal plate and shake at RT for 16 hours.

  • Quench: Add 500 µL Sat. NaHCO3. Vortex vigorously to destroy excess hydride.

Protocol B: Amide Coupling (Amide Library)

Targeting: Non-basic binding pockets or prodrug design.

Mechanism: Nucleophilic acyl substitution. We prioritize Acid Chlorides for speed and cleanliness in library formats, but HATU coupling is used for carboxylic acids.

Reagents:

  • Scaffold: 2-(3-Methoxyphenoxy)ethanamine (0.2 M in DCM)

  • Base: Diisopropylethylamine (DIPEA) (neat)

  • Acylating Agents: Acid Chlorides (0.2 M in DCM)

Step-by-Step:

  • Dispense: Add 500 µL of Scaffold solution (0.1 mmol) to each well.

  • Base: Add DIPEA (26 µL, 0.15 mmol, 1.5 eq).

  • Coupling: Add 550 µL of Acid Chloride solution (0.11 mmol, 1.1 eq). Caution: Exothermic.

  • Reaction: Shake at RT for 2 hours.

  • Scavenging (Optional): If using excess acid chloride, add a polymer-supported amine scavenger (e.g., PS-Trisamine) to remove unreacted electrophiles.

Purification Strategy: SCX "Catch and Release"

For high-throughput purification of basic amines (Protocol A) and removal of acidic byproducts (Protocol B), Strong Cation Exchange (SCX) cartridges are the industry standard.

Logic: The basic amine product "catches" onto the sulfonic acid resin. Neutral/Acidic impurities wash through. The product is then "released" with ammonia.

Procedure:

  • Conditioning: Wash SCX cartridge (1 g bed) with MeOH (3 mL) then DCM (3 mL).

  • Loading: Apply the crude reaction mixture (diluted in DCM) to the cartridge.

  • Washing (The Clean-up):

    • Wash with DCM (3 mL) -> Removes neutral organics.

    • Wash with MeOH (3 mL) -> Removes polar non-basics.

  • Elution (The Release): Elute with 2M NH3 in MeOH (4 mL).

  • Finishing: Evaporate solvent (SpeedVac or N2 blowdown) to yield the free base.

Data Summary & Reaction Comparison

ParameterReductive Amination (Protocol A)Amide Coupling (Protocol B)Sulfonylation (Protocol C)
Product Type Secondary/Tertiary AmineAmideSulfonamide
pKa of N ~9.0 - 10.0 (Basic)NeutralAcidic (NH) / Neutral (N-R)
Key Reagent NaBH(OAc)3R-COCl or HATUR-SO2Cl
Solvent DCE (1,2-Dichloroethane)DCM (Dichloromethane)DCM
Purification SCX Catch & ReleaseLiquid-Liquid or SCX (if basic)Liquid-Liquid Extraction
1° Target Class GPCRs (Agonists/Antagonists)Peptidomimetics / Enzyme InhibitorsIon Channels / Enzyme Inhibitors

Biological Screening & Validation

Once the library is synthesized and purified, the compounds enter the screening cascade.

QC Validation
  • LC-MS: Purity > 90% is required for primary screening.

    • Expected Mass: Scaffold MW (167.2 g/mol ) + Reagent Fragment - Leaving Group.

  • 1H-NMR: Verify the diagnostic triplet of the ethylamine side chain (

    
     ~2.9-3.1 ppm) shifting upon derivatization.
    
Recommended Assays
  • Radioligand Binding (Primary Screen):

    • Target: 5-HT2A or D2 receptors.

    • Method: Competition binding using [3H]-Ketanserin (for 5-HT2A).

    • Readout: Ki (Inhibition Constant).

  • Functional Assay (Secondary Screen):

    • Method: FLIPR Calcium Flux.

    • Logic: Distinguishes Agonists (induce Ca2+ release) from Antagonists (block agonist-induced release).

References

  • Scaffold Utility in CNS: Glennon, R. A., et al. "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of selectivity." Journal of Medicinal Chemistry, 1988.[2][3]

  • Reductive Amination Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[4]

  • Parallel Synthesis Methodology: "Parallel Synthesis and Library Design." Royal Society of Chemistry, Chapter 2.

  • SCX Purification: "Solid-Phase Extraction Strategies for Work-up and Purification in Parallel Synthesis." Journal of Combinatorial Chemistry.

  • Serotonin Pharmacology: "Neurotransmitters - Serotonin (5-HT) - Pharmacology."

Sources

Troubleshooting & Optimization

Technical Support Center: N-Alkylation of Phenoxy Ethanamines

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and modification of phenoxy ethanamine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation reactions. The N-alkylation of phenoxy ethanamines is a cornerstone reaction in the synthesis of a vast array of pharmacologically active compounds. However, its execution is often plagued by competing side reactions that can compromise yield, purity, and scalability.

This document is structured as an interactive troubleshooting guide. Instead of a rigid protocol, we present a series of frequently encountered problems in a question-and-answer format. Our goal is to provide not just solutions, but a deeper mechanistic understanding that empowers you to diagnose issues in your own systems and rationally design more robust and selective reactions.

Part 1: The Challenge of Overalkylation

One of the most persistent issues in the N-alkylation of primary amines is the formation of di- and even tri-alkylated products. This "runaway" reaction can be a significant drain on yield and a source of purification nightmares.

Q1: I'm trying to synthesize a secondary amine via mono-alkylation, but my reaction is producing a mixture of secondary and tertiary amines. Why does this happen?

A1: This is a classic and fundamentally predictable side reaction driven by the electronics of the molecules involved. The root cause is that the product of your initial reaction—the secondary amine—is often more nucleophilic, and sometimes less sterically hindered, than the primary amine you started with.[1][2][3]

Here's the causal chain:

  • Initial Alkylation : Your primary phenoxy ethanamine (R-NH₂) attacks the alkylating agent (R'-X) to form the desired secondary amine (R-NH-R').

  • Increased Nucleophilicity : The alkyl group (R') you've just added is electron-donating. This increases the electron density on the nitrogen atom, making the secondary amine product a stronger nucleophile than the primary amine reactant.[3]

  • Competitive Reaction : This newly formed, more reactive secondary amine now competes with the remaining primary amine for the alkylating agent. Since it's a better nucleophile, it often reacts faster, leading to the formation of the undesired tertiary amine (R-N(R')₂).[1]

This process can even continue to form a quaternary ammonium salt if a sufficient excess of a reactive alkylating agent is used.

G cluster_main Desired Pathway: Mono-alkylation cluster_side Side Reaction: Overalkylation A Primary Amine (Ar-O-Et-NH₂) B Secondary Amine (Ar-O-Et-NHR') A->B C Tertiary Amine (Ar-O-Et-NR'₂) B->C + R'-X (Often Faster) RX R'-X RX2 R'-X G cluster_N N-Alkylation Pathway cluster_O O-Alkylation Pathway Start Phenolic Substrate (HO-Ar-O-Et-NH₂) N_Product Desired Product (HO-Ar-O-Et-NHR') Start->N_Product Favored by: - Soft Alkylating Agents (R'-I, R'-Br) - Protic Solvents (EtOH) - Weaker Bases O_Product Side Product (R'O-Ar-O-Et-NH₂) Start->O_Product Favored by: - Hard Alkylating Agents (R'-OTs, R'₂SO₄) - Polar Aprotic Solvents (DMF) - Strong Bases (NaH) G cluster_workflow Decision Workflow: Choosing an Alkylation Method Start Goal: Synthesize Secondary Amine Check1 Is overalkylation a major concern? Start->Check1 Check2 Does the substrate have a free phenol? Check1->Check2 Yes Method_Direct Use Direct Alkylation (with caution and control) Check1->Method_Direct No Method_Protect Use Protecting Group Strategy Check2->Method_Protect No Method_Reductive Use Reductive Amination (Recommended) Check2->Method_Reductive Yes

Sources

Technical Support Center: Troubleshooting Low Yield in Phenoxypropanolamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Chemistry

Phenoxypropanolamines are the structural backbone of


-adrenergic blockers. The synthesis typically involves a two-step sequence: O-alkylation  of a phenol with epichlorohydrin (1-chloro-2,3-epoxypropane) to form an aryl glycidyl ether, followed by aminolysis  (ring-opening) with a primary amine.

Low yields in this pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" from competing side reactions. This guide deconstructs the synthesis into its Critical Process Parameters (CPPs) to isolate and resolve yield-limiting factors.

Phase I: The O-Alkylation Step (Formation of Glycidyl Ether)

The Problem: Low yield of the intermediate epoxide; presence of a high-melting solid impurity.

Q1: Why is my reaction mixture solidifying or showing a large, non-polar impurity on TLC?

Diagnosis: You are likely forming the "Dimer" impurity (1,3-bis(aryloxy)-2-propanol). Root Cause: The phenoxide ion is a potent nucleophile. Once the desired glycidyl ether is formed, it competes with the remaining epichlorohydrin for the unreacted phenoxide. If the concentration of epichlorohydrin is too low, the phenoxide attacks the product, opening the ring to form the thermodynamically stable dimer.

Technical Fix:

  • Stoichiometry: Increase Epichlorohydrin equivalents. A 1:1 ratio is insufficient. Use 3.0 to 5.0 equivalents of epichlorohydrin relative to the phenol. This statistical excess ensures the phenoxide encounters epichlorohydrin rather than the product.

  • Addition Order: Do not add epichlorohydrin to the phenoxide. Instead, add the phenoxide solution dropwise to the refluxing epichlorohydrin . This maintains a high local concentration of electrophile.

Q2: Does the base selection matter for the O-alkylation?

Diagnosis: Incomplete conversion or hydrolysis by-products. Insight: Strong bases like NaOH can cause hydrolysis of the epichlorohydrin (forming glycerol derivatives) or the product. Technical Fix:

  • Switch to Potassium Carbonate (

    
    ):  In a solvent like Acetone or Acetonitrile (reflux), carbonate bases provide a "buffered" deprotonation, reducing hydrolysis risks compared to aqueous NaOH.
    
  • Phase Transfer Catalysis (PTC): If using a biphasic system (Water/Toluene), add 5 mol% Tetrabutylammonium bromide (TBAB) . This transports the phenoxide into the organic phase, accelerating the reaction and reducing the time available for aqueous side reactions.

Phase II: The Aminolysis Step (Epoxide Ring Opening)

The Problem: The epoxide is consumed, but the isolated yield of the secondary amine is low (<60%).

Q3: I see multiple spots on TLC after adding the amine. What is happening?

Diagnosis: Over-alkylation (Formation of Tertiary Amine). Root Cause: The product (secondary amine) is often more nucleophilic than the starting primary amine (e.g., isopropylamine), especially if the primary amine is sterically hindered or volatile. The product attacks a second molecule of epoxide.

Technical Fix:

  • Amine Excess: Use a large excess of the primary amine (5.0 to 10.0 equivalents ).

  • Solvent Choice: Use a protic solvent like Methanol or Ethanol . Protic solvents interact with the epoxide oxygen (hydrogen bonding), activating the ring for nucleophilic attack and stabilizing the transition state, which increases the reaction rate relative to the side reactions.

  • Water Catalysis: Surprisingly, adding a small amount of water (1-5%) can catalyze the ring opening via hydrogen bond activation, significantly improving the rate without causing hydrolysis if the temperature is controlled (<50°C).

Q4: The reaction is slow. Should I increase the temperature?

Diagnosis: Regioselectivity issues. Insight: Ring opening is governed by an interplay of steric and electronic factors.

  • Basic/Neutral Conditions: Attack occurs at the less substituted carbon (Terminal,

    
    -like). This is the desired pathway.
    
  • High Temp / Acidic Conditions: The character shifts toward

    
    , increasing attack at the internal carbon (more substituted), leading to the unwanted isomer.
    Technical Fix:  Keep the temperature moderate (Refluxing Methanol/Ethanol is usually safe). If the amine is volatile (e.g., isopropylamine, bp ~32°C), use a sealed pressure vessel to maintain stoichiometry without excessive heat.
    

Visualizing the Failure Modes

The following diagram maps the critical decision points and failure modes in the synthesis.

Phenoxypropanolamine_Synthesis Phenol Phenol (ArOH) Phenoxide Phenoxide Ion Phenol->Phenoxide Base (K2CO3/NaOH) Epi Epichlorohydrin (Excess Required) Glycidyl Aryloxy Glycidyl Ether (Key Intermediate) Phenoxide->Glycidyl Epi (Fast) Dimer Dimer Impurity (Yield Killer) Phenoxide->Dimer Attacks Glycidyl (If Epi low) Glycidyl->Dimer Low Epi Equiv Product Phenoxypropanolamine (Target) Glycidyl->Product Amine (Excess) Protic Solvent Tertiary Tertiary Amine (Over-alkylation) Glycidyl->Tertiary Amine Primary Amine (R-NH2) Product->Tertiary Attacks Glycidyl (If Amine low)

Figure 1: Reaction network showing the "Dimer Trap" in Step 1 and "Over-alkylation" in Step 2.

Troubleshooting Matrix & Data Summary

ObservationLikely CauseCorrective Action
White precipitate in Step 1 Formation of Dimer (Bis-ether)Increase Epichlorohydrin to 4-5 eq. Add Phenoxide to Epi.
Low conversion in Step 2 Steric hindrance or volatilityUse sealed tube; Add 5% water as catalyst; Use Ethanol.
Product is an oil (not solid) Free base form / ImpuritiesConvert to HCl salt (ether/HCl gas) to crystallize.
Yield < 40% overall Workup losses (Water solubility)Product is amphiphilic. Salt out aqueous phase (NaCl) before extraction. Use CHCl3/iPrOH (3:1) for extraction.[1]

Detailed Experimental Protocol (Optimized)

Step 1: Synthesis of 1-(naphthalen-1-yloxy)-2,3-epoxypropane
  • Setup: Equip a 3-neck flask with a reflux condenser, addition funnel, and thermometer.

  • Reagents: Charge Epichlorohydrin (4.0 equiv) and

    
     (1.5 equiv) into the flask with Acetone (5 vol). Heat to mild reflux.
    
  • Addition: Dissolve 1-Naphthol (1.0 equiv) in Acetone. Add this solution dropwise over 1 hour to the refluxing mixture.

    • Why: Keeps [Phenol] low relative to [Epi], preventing dimer formation.

  • Workup: Filter off inorganic salts. Distill off excess Epichlorohydrin (recoverable). Dissolve residue in EtOAc, wash with water, dry (

    
    ), and concentrate.
    
Step 2: Aminolysis to Propranolol (Example)
  • Reaction: Dissolve the crude epoxide from Step 1 in Methanol (10 vol).

  • Amine: Add Isopropylamine (8.0 equiv).

    • Note: If using a volatile amine, seal the vessel.

  • Conditions: Stir at 40-50°C for 4-6 hours. Monitor by TLC (disappearance of epoxide).

  • Workup: Evaporate solvent and excess amine under reduced pressure.

  • Purification: Dissolve residue in Toluene. Extract into 1N HCl (Product goes to aqueous; non-basic impurities stay in organic). Basify aqueous layer with NaOH to pH 12. Extract product into DCM. Convert to HCl salt for final crystallization.

References

  • Smith, A. et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry. Link

  • Zaborenko, N. et al. (2011).[2] Mechanistic Investigations of Epoxide Aminolysis in Microreactors. Organic Process Research & Development. Link

  • Behr, A. et al. (2013). One-Pot Synthesis of Aryloxypropanediols from Glycerol. Green Chemistry. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Nucleophilic Substitution at the Epoxide Carbon". Oxford University Press. (Standard Textbook Reference for Mechanism).

Sources

Removal of unreacted starting materials from 2-(3-Methoxyphenoxy)ethanamine reactions

[1]

Topic: Removal of Unreacted Starting Materials & Impurities Product Class: Phenoxyalkylamines / Ether Amines Applicable Synthesis Routes: Williamson Ether Synthesis, Gabriel Synthesis, Mitsunobu Reaction.

Core Chemical Challenge: The pKₐ Overlap

Before attempting purification, you must understand why this separation is difficult. The standard "acid/base wash" often fails here because the acidity of the starting material and the basicity of the product create a narrow separation window.

CompoundSpecies TypepKₐ (approx)Behavior at pH 7Behavior at pH 12+Behavior at pH 1
3-Methoxyphenol Weak Acid~9.65Neutral (Organic Soluble)Anionic (Water Soluble) Neutral (Organic Soluble)
Product Amine Weak Base~10.5 (Conj.[1][2] Acid)Cationic (Water Soluble)Neutral (Organic Soluble) Cationic (Water Soluble)

The Trap: At pH 9–10, both species exist in equilibrium states that make phase separation inefficient. You must drive the pH to the extremes to achieve >99% purity.

Troubleshooting Protocols (Methodologies)

Protocol A: The "Double-Switch" Acid-Base Extraction

Best for: Large scale (>1g) crude mixtures with significant phenol contamination.[1]

This method exploits the amphiphilic nature of the amine to physically move it between phases, leaving the phenol behind.

Step-by-Step Guide:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: DCM is better for solubility but prone to emulsions.[1] EtOAc is safer and separates faster.[1]

  • The Acid Pull (Targeting the Amine): Extract the organic layer with 1M HCl (aq) (3x).[1]

    • Chemistry: The amine becomes protonated (

      
      ) and moves to the aqueous layer.[1] The phenol remains neutral and stays in the organic layer.
      
  • The Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (2x).

    • Critical Step: This removes physically entrained phenol droplets.[1] Discard this organic layer.

  • The Base Push (Releasing the Amine): Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the freebase amine "oils out."

    • Why pH 12? You must exceed the pKₐ of the phenol (~9.65) to ensure any trace phenol becomes a water-soluble phenoxide salt (

      
      ), preventing it from extracting back into the organic phase.[1]
      
  • Final Extraction: Extract the basic aqueous layer with DCM (3x).[1] Dry over

    
     and concentrate.
    

AcidBaseWorkupStartCrude Mixture(Amine + Phenol)DissolveDissolve in EtOAcStart->DissolveAcidWashExtract with 1M HCl (pH < 1)Dissolve->AcidWashSep1Phase SeparationAcidWash->Sep1OrgPhase1Organic Phase(Contains Phenol)Sep1->OrgPhase1Phenol staysAqPhase1Aqueous Phase(Contains Amine Salt)Sep1->AqPhase1Amine migratesDiscardDiscardOrgPhase1->DiscardWashWash Aqueous with fresh EtOAcAqPhase1->WashBasifyBasify Aqueous with 6M NaOH(Target pH > 12)Wash->BasifyExtract2Extract with DCMBasify->Extract2FinalOrgFinal Organic Phase(Pure Amine)Extract2->FinalOrgWasteAqWaste Aqueous(Phenoxide salts)Extract2->WasteAq

Caption: The "Double-Switch" protocol isolates the amine by toggling its solubility state, ensuring phenol remains in the waste stream.

Protocol B: "Catch and Release" (SCX Chromatography)

Best for: Small scale (<500mg), high-throughput, or when emulsions prevent extraction.[1]

Strong Cation Exchange (SCX) cartridges act as a "chemical magnet" for the basic amine, letting the non-basic phenol flow through.

Step-by-Step Guide:

  • Conditioning: Flush the SCX cartridge with Methanol (MeOH) followed by DCM.[1]

  • Loading: Dissolve crude material in minimal DCM/MeOH (1:1) and load onto the cartridge.

    • Mechanism:[1][3][4][5][6] The sulfonic acid groups on the resin protonate the amine, binding it ionically.

  • Washing (The Catch): Flush the column with 3-5 column volumes (CV) of Methanol .[1]

    • Result: Neutral 3-methoxyphenol and non-basic impurities wash away.[1]

  • Elution (The Release): Flush with 2M Ammonia in Methanol .

    • Result: Ammonia deprotonates the amine, releasing it from the resin.

  • Finish: Concentrate the eluate to obtain the pure freebase.

SCX_WorkflowLoadLOADCrude in DCM/MeOHResinSCX Resin(Sulfonic Acid)Load->ResinWashWASH100% MeOHResin->WashStep 1EluteELUTE2M NH3 in MeOHResin->EluteStep 2WasteWaste:Phenols & NeutralsWash->WasteProductProduct:Pure AmineElute->Product

Caption: SCX purification exploits the basicity of the amine to separate it from non-basic phenolic contaminants.[1]

Frequently Asked Questions (FAQ)

Q: I tried the acid-base extraction, but I formed a stubborn emulsion (rag layer). How do I break it? A: Phenoxyethylamines act as surfactants.[1] To break the emulsion:

  • Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the density difference and ionic strength.

  • Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth).[1] The solid particles physically disrupt the emulsion bubbles.

  • Solvent Swap: If using DCM, switch to Diethyl Ether or MTBE. The larger density difference with water often prevents emulsion formation.

Q: My product is "oiling out" during the HCl salt formation step. Why isn't it crystallizing? A: Ether-linked amines often form hygroscopic salts.[1]

  • Solution: Ensure your solvent is anhydrous.[1] Dissolve the freebase in dry diethyl ether and add 2M HCl in ether (dropwise). If it oils out, scratch the glass side with a spatula or add a seed crystal. Alternatively, switch to Oxalic Acid in ethanol; oxalate salts of phenoxyethylamines are often more crystalline than hydrochlorides.

Q: Can I use column chromatography (Silica Gel) instead? A: Yes, but primary amines "streak" on silica due to hydrogen bonding with silanols.[1]

  • Modification: You must add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    ) to your eluent (e.g., DCM:MeOH:NH4OH 95:4:1).[1] This neutralizes the silica surface.
    

Q: I see a spot on TLC just above my product. What is it? A: If you used a haloalkylamine (e.g., chloroethylamine) for synthesis, this is likely the dimer formed by the product reacting with another equivalent of the alkylating agent (over-alkylation).

  • Removal: This secondary amine is also basic and difficult to separate by extraction.[1] You will need flash chromatography or recrystallization of the oxalate salt.

References & Validation

The protocols above are derived from standard organic synthesis purification techniques and specific properties of phenoxyalkylamines.

  • pKa Validation: PubChem Compound Summary for 3-Methoxyphenol (CID 9007). National Library of Medicine.[1] (pKa ~9.65 confirmed).[1] Link[1]

  • Synthesis & Purification Context: Method for preparing 2-alkoxyphenoxyethanamines. European Patent EP1506156A1.[1] (Describes vacuum distillation and salt formation for similar compounds). Link

  • SCX Methodology: Catch and Release Purification of Amines. Biotage Technical Notes / ISOLUTE SCX-2 Data Sheet. (Standard industry protocol for amine isolation). Link

  • General Workup Procedures: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for Acid-Base extraction logic).

Technical Support Center: Stability & Storage of 2-(3-Methoxyphenoxy)ethanamine

[1]

Topic: Prevention of Degradation & Troubleshooting Guide Target Audience: Medicinal Chemists, Pharmacologists, and Laboratory Managers Document ID: TS-MPE-001[1]

Executive Summary: The Stability Paradox

2-(3-Methoxyphenoxy)ethanamine is a robust ether but a fragile primary amine.[1] While the aromatic ether linkage is chemically stable under standard conditions, the primary amine tail (

The Golden Rule: The degradation of this compound is rarely intrinsic decomposition; it is almost always extrinsic reaction with the storage environment.

Quick Reference Data
ParameterFree Base (Oil)Hydrochloride Salt (Solid)
Physical State Colorless to pale yellow oilWhite to off-white crystalline solid
Primary Threat Atmospheric

(Carbamate formation)
Moisture (Hygroscopic clumping)
Storage Temp

(Preferred)

to

(Acceptable),

(Ideal)
Atmosphere Strict Argon/NitrogenDesiccated ambient or Inert Gas
Shelf Life 3–6 months (if improper)>2 years (properly stored)

Mechanism of Degradation

To prevent degradation, you must understand the enemy. The two primary pathways are Carbamylation (rapid) and Oxidative Coupling (slow).

Pathway A: The "White Crust" Phenomenon (Carbamylation)

Users often report that their "clear oil" has turned into a "white, crusty solid" or a "cloudy suspension." This is not polymerization.[1] It is the formation of a carbamate salt upon exposure to air.


  • Cause: The primary amine attacks electrophilic

    
     in the air.
    
  • Result: An insoluble carbamate salt precipitates out of the oil.

Pathway B: The "Yellowing" Effect (Oxidation)

Discoloration from colorless to yellow/brown indicates N-oxidation or radical coupling, often accelerated by light and trace metals.[1]

DegradationPathwaysAmineFresh Amine(Free Base)CarbamateSolid Carbamate(White Crust)Amine->Carbamate Fast Reaction(Minutes/Hours)OxidesN-Oxides / Imines(Yellow/Brown Oil)Amine->Oxides Slow Oxidation(Weeks/Months)CO2+ CO2 (Air)O2+ O2 / Light

Figure 1: Primary degradation pathways for phenoxyethanamines.[1]

Troubleshooting & FAQs

Direct solutions to common laboratory observations.

Q1: My free base oil has solidified into a white waxy substance. Is it ruined?

Diagnosis: No. You have formed the carbamate salt due to

The Fix (Base Rescue Protocol):
  • Dissolve the white solid in Dichloromethane (DCM) .

  • Wash the organic layer twice with 1M NaOH (The strong base ejects the

    
     and regenerates the free amine).
    
  • Dry over anhydrous

    
    .
    
  • Concentrate under reduced pressure (rotovap). Crucial: Backfill the rotovap with Nitrogen/Argon, not air.

Q2: The material is sticky and difficult to weigh.

Diagnosis: Hygroscopicity.[1][2][3][4] The amine (especially as a salt) absorbs water from the air, which can hydrolyze the salt or simply alter the mass, leading to stoichiometry errors.[3] The Fix:

  • Immediate: Dry in a vacuum desiccator over

    
     overnight.
    
  • Prevention: Aliquot the material into single-use vials inside a glove box or dry bag immediately upon receipt. Never store the bulk bottle in a humid environment.

Q3: I need to store the free base for 6 months. How?

The Protocol:

  • Container: Use an amber glass vial with a Teflon-lined screw cap.[1]

  • Atmosphere: Purge the headspace with Argon (heavier than air, offers better blanket protection than Nitrogen) for 30 seconds before closing.

  • Seal: Wrap the cap junction with Parafilm or electrical tape.

  • Temp: Store at

    
    .
    

Advanced Protocol: Conversion to HCl Salt

For maximum stability (years), convert the free base oil to the Hydrochloride salt. The salt is non-volatile, less prone to oxidation, and resistant to

Reagents Required[3][6][7][8][9]
  • 2-(3-Methoxyphenoxy)ethanamine (Free Base)[1]

  • Diethyl Ether or Isopropanol (Anhydrous)[1]

  • HCl in Dioxane (4M) or HCl gas[1]

Step-by-Step Workflow

SaltConversionStep11. Dissolve Free BaseSolvent: Anhydrous Ether or IPAStep22. Add Acid DropwiseReagent: 4M HCl in DioxaneCondition: 0°C (Ice Bath)Step1->Step2Step33. PrecipitationObservation: White solid formsStep2->Step3Step44. FiltrationMethod: Vacuum filtration under N2Step3->Step4Step55. DryingCondition: Vacuum DesiccatorStep4->Step5

Figure 2: Workflow for stabilizing the amine as a hydrochloride salt.

Critical Note: If the salt comes out as an oil (oiling out), induce crystallization by scratching the glass with a spatula or adding a "seed" crystal. Trituration with cold diethyl ether often forces solidification.[1]

Storage Decision Matrix

Use this table to determine the handling requirement based on your usage frequency.

Usage FrequencyRecommended FormStorage ConditionHandling Precaution
Daily / Weekly HCl Salt

(Fridge)
Desiccator warm-up required before opening.[1]
Monthly HCl Salt

(Freezer)
Parafilm seal. Allow 1 hr to reach RT before opening.
One-off / Rare Free Base

or

Must be under Argon.[1] Tape seal critical.[1]
High Throughput Solution (DMSO)

Store as 10mM stock in DMSO (resistant to hydrolysis).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 122244, 2-(3-Methoxyphenoxy)ethanamine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Storage Stability and Corrosion Characteristics Guidelines (OPPTS 830.6317).[1] Retrieved from [Link][1]

Technical Support Center: Solubility Optimization for 2-(3-Methoxyphenoxy)ethanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-(3-Methoxyphenoxy)ethanamine hydrochloride Chemical Class: Primary Amine Salt / Phenyl Ether Application: Building block for GPCR ligands, kinase inhibitors, and peptidomimetics.[1][2]

Executive Summary & Solubility Profile

The Core Challenge: As a hydrochloride salt, 2-(3-Methoxyphenoxy)ethanamine exists as a stable ionic lattice.[1][2] While this improves shelf-life and handling, it renders the compound insoluble in the non-polar organic solvents (DCM, THF, Toluene) typically required for anhydrous organic synthesis (e.g., amidation, reductive amination).

The Solution: Solubility is not a fixed property but a manipulatable variable dependent on protonation state. To dissolve this compound in organic media, you must break the ionic lattice by deprotonating the ammonium group (


) to its free base form (

).[2]
Solubility Matrix
Solvent SystemSalt Form (

)
Free Base Form (

)
Application Context
Water High (>100 mg/mL)Low / InsolubleAqueous workups, biological assays.[1][2]
Methanol / Ethanol Moderate (Soluble with heat)High Hydrogenation, crystallization.[2]
DMSO / DMF High High

reactions, peptide coupling.[1][2]
DCM / Chloroform Insoluble (Suspension)High Amidation, Acylation (Standard synthesis).[2]
THF / Dioxane Insoluble High Reductive amination, Grignard additions.[1][2]
Toluene / Hexanes Insoluble Moderate to HighAzeotropic drying, non-polar extractions.[1][2]

Troubleshooting Guides

Issue #1: "The starting material floats as a solid in DCM/THF and won't react."

Diagnosis: You are attempting a reaction (likely an acylation or coupling) in a non-polar solvent where the ionic lattice energy of the HCl salt exceeds the solvation energy provided by the solvent. The reagents cannot interact effectively in a heterogeneous suspension.

Protocol A: The "In-Situ" Base Switch (Recommended) Use this for: Amide couplings, Urea formation, Sulfonylation.[2]

Mechanism: By adding a tertiary amine base that is soluble in the organic solvent, you deprotonate the starting material in the reaction vessel. The resulting tertiary amine hydrochloride (e.g., DIPEA-HCl) remains soluble or forms a fine precipitate that does not interfere with kinetics.

Step-by-Step:

  • Suspend 1.0 eq of 2-(3-Methoxyphenoxy)ethanamine HCl in anhydrous DCM or THF (0.1 M concentration).

  • Add 1.2 to 3.0 eq of DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) .[1]

    • Why DIPEA? It is non-nucleophilic and highly lipophilic, preventing side reactions.[1]

  • Wait 10-15 minutes. You will observe the suspension clarify or change texture as the free base is liberated and dissolves.

  • Add your electrophile (Acid Chloride, Isocyanate, or Activated Ester).[1]

Critical Note: If using HATU/EDC coupling reagents, add the DIPEA before the coupling agent to ensure the amine is nucleophilic when the active ester is formed.

Issue #2: "I need the pure Free Base for a sensitive metal-catalyzed reaction."

Diagnosis: Some catalysts (Pd, Ni) or reagents (Grignards, LAH) are incompatible with acidic protons or amine hydrochloride salts. You must isolate the free base oil beforehand.

Protocol B: Ex-Situ Free Basing (Isolation) Use this for: Buchwald-Hartwig couplings, LAH reductions.[1][2]

Step-by-Step:

  • Dissolve the HCl salt in a minimal amount of Water (approx. 5-10 mL per gram).

  • Add 10% NaOH or Saturated

    
      solution until pH > 12.
    
    • Observation: The solution will become cloudy as the free base "oils out."

  • Extract 3x with DCM or MTBE .[1]

    • Why MTBE? It prevents emulsion formation better than DCM for this specific ether-linked amine.[1][2]

  • Wash the combined organic layers with Brine .

  • Dry over Anhydrous

    
      (Sodium Sulfate).
    
  • Concentrate in vacuo.[1]

    • Result: The free base will likely be a pale yellow/colorless oil. Use immediately as it is prone to oxidation/carbonate formation upon air exposure.[1]

Issue #3: "My reaction in water/organic mix is extremely slow."

Diagnosis: The amine salt is stuck in the water phase, and your electrophile (e.g., alkyl halide) is in the organic phase. They cannot meet to react.

Protocol C: Phase Transfer Catalysis (PTC) Use this for: Alkylations (Schotten-Baumann conditions).[1][2]

Step-by-Step:

  • Dissolve the amine HCl salt in Water (or use a biphasic mix with Toluene/DCM).

  • Add a base (NaOH or KOH).[1]

  • Add 5-10 mol% of TBAB (Tetrabutylammonium Bromide) or TEBA (Triethylbenzylammonium Chloride) .[1]

  • Mechanism: The quaternary ammonium catalyst shuttles the phenoxyethanamine anion (or neutral species) across the interface, increasing the local concentration of reactants.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solubilizing 2-(3-Methoxyphenoxy)ethanamine HCl based on your target solvent system.

SolubilityLogic Start Start: 2-(3-Methoxyphenoxy) ethanamine HCl (Solid) SolventCheck Select Solvent System Start->SolventCheck Polar Polar Protic (Water, MeOH) SolventCheck->Polar High Dielectric NonPolar Non-Polar / Aprotic (DCM, THF, Toluene) SolventCheck->NonPolar Low Dielectric Dissolves Dissolves Directly (Ionic Solvation) Polar->Dissolves Suspension Insoluble Suspension (Lattice Energy > Solvation) NonPolar->Suspension Action1 Add DIPEA/TEA (In-Situ Neutralization) Suspension->Action1 For One-Pot Synthesis Action2 Perform Aqueous Extraction (pH > 12) Suspension->Action2 For Pure Isolation Result Reactive Free Base in Solution Action1->Result Action2->Result

Caption: Decision tree for solubilizing amine salts based on solvent polarity and reaction requirements.

Frequently Asked Questions (FAQ)

Q: Can I heat the DCM suspension to dissolve the salt? A: No. While heating generally increases solubility, primary amine hydrochlorides have very high melting points and lattice energies.[1] Heating DCM (boiling point ~40°C) will not dissolve the salt and may only cause solvent evaporation. You must add a base.[1]

Q: Why does the free base turn yellow/brown over time? A: Primary amines are susceptible to oxidation and can absorb


 from the air to form carbamates. Store the isolated free base under Nitrogen or Argon at -20°C. The HCl salt is stable at room temperature.[1]

Q: Is the 3-methoxy substituent important for solubility? A: The methoxy group is an electron-donating group (EDG) but is on the phenyl ring, separated from the amine by an ethyl ether chain. It does not significantly change the pKa (approx 9.5-10.[1]0) compared to a standard phenethylamine. However, it adds lipophilicity, making the free base highly soluble in organics like Toluene.

Q: Can I use Pyridine as the base? A: Pyridine is a weaker base (pKa ~5) than the primary amine (pKa ~10). It will not effectively deprotonate the amine hydrochloride salt in equilibrium. You need a stronger base like Triethylamine (pKa ~10.[1]7) or DIPEA.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 8: Acidity, Basicity, and pKa).[1]

  • Reich, H. J. (2022).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2]

  • Sigma-Aldrich. (2024).[1] Product Specification: 2-(2-Methoxyphenoxy)ethylamine hydrochloride (Structural Analog Data). [2][3]

  • Starks, C. M. (1971).[1] Phase-transfer catalysis.[1][2][4][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [2]

Sources

Validation & Comparative

2-(3-Methoxyphenoxy)ethanamine hydrochloride vs 2-(2-Methoxyphenoxy)ethanamine hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Effect

In medicinal chemistry, the positional isomerism of a methoxy group on a phenoxyethylamine scaffold is not merely a structural triviality—it is often the determinant between a blockbuster drug and an inactive compound.

This guide compares 2-(2-methoxyphenoxy)ethanamine HCl (Ortho) and 2-(3-methoxyphenoxy)ethanamine HCl (Meta) . While the Ortho isomer is industrially dominant as the precursor to Carvedilol (a non-selective beta-blocker), the Meta isomer serves as a critical tool for probing receptor selectivity in serotonergic (5-HT) and dopaminergic pathways.

This document provides a technical roadmap for synthesizing and utilizing these isomers, highlighting the kinetic challenges imposed by the ortho-substituent.

Chemical Profile & Reactivity Analysis

The synthesis of these molecules relies on the nucleophilic attack of the phenolate ion onto an electrophilic ethylamine equivalent. Understanding the electronic and steric environment of the phenolic oxygen is paramount for optimizing yield.

Comparative Data Table
FeatureOrtho Isomer (2-OMe) Meta Isomer (3-OMe) Synthetic Implication
pKa (Phenol) ~9.98~9.65Meta phenolate is less basic, potentially reacting slower in

reactions, but Ortho suffers steric penalties.
Steric Hindrance High (Proximal to reaction center)Low (Remote from reaction center)Critical: The Ortho isomer requires higher temperatures or longer reaction times during alkylation.
Electronic Effect Inductive withdrawal (-I) + Resonance donation (+R)Inductive withdrawal (-I) dominantOrtho oxygen is more electron-rich due to resonance, but sterically blocked.
Key Drug Application Carvedilol, Amosulalol5-HT receptor ligands, Research probesOrtho is a verified pharmacophore; Meta is an SAR tuning tool.

Synthetic Pathways: The "Ortho-Effect" in Practice

While industrial routes often use oxazolidinones to avoid hazardous reagents, the Gabriel Synthesis remains the gold standard for laboratory-scale purity and reliability. It avoids the formation of secondary amine byproducts common in direct alkylation with chloroethylamine.

The Protocol (Gabriel Synthesis)

Target: Synthesis of Phenoxyethanamine HCl via N-(2-bromoethyl)phthalimide.

Step 1: Alkylation (The Kinetic Bottleneck)
  • Reagents: Substituted Phenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq),

    
     (2.0 eq), DMF or Acetonitrile.
    
  • Procedure:

    • Dissolve phenol in DMF. Add

      
       and stir at RT for 30 min to generate the phenolate.
      
    • Add N-(2-bromoethyl)phthalimide.

    • Heat the mixture.

    • Crucial Divergence:

      • Meta-Isomer: Heat to 80°C for 4-6 hours . The reaction proceeds smoothly due to low steric hindrance.

      • Ortho-Isomer: Heat to 100°C for 12-16 hours . The 2-methoxy group physically shields the phenolic oxygen, retarding the

        
         attack on the alkyl bromide. Tip: Addition of catalytic KI (Finkelstein condition) is recommended for the Ortho isomer to accelerate the reaction.
        
Step 2: Deprotection (Hydrazinolysis)
  • Reagents: Phthalimide intermediate, Hydrazine hydrate (3.0 eq), Ethanol.

  • Procedure:

    • Reflux the intermediate in ethanol with hydrazine hydrate for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Cool, filter off the byproduct.

    • Concentrate the filtrate.

Step 3: Salt Formation[1]
  • Reagents: Conc. HCl, Diethyl Ether or Isopropanol.

  • Procedure:

    • Dissolve the crude oil in minimal ethanol/isopropanol.

    • Add HCl dropwise until pH < 2.

    • Precipitate with cold diethyl ether. The Ortho isomer tends to crystallize readily; the Meta isomer may require trituration.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Material: Methoxyphenol Deprot Phenolate Generation (K2CO3 / DMF) Start->Deprot Branch Isomer? Deprot->Branch OrthoPath Ortho-Isomer Path High Steric Hindrance Branch->OrthoPath 2-OMe MetaPath Meta-Isomer Path Low Steric Hindrance Branch->MetaPath 3-OMe OrthoCond Condition A: 100°C, 16h, Cat. KI OrthoPath->OrthoCond MetaCond Condition B: 80°C, 5h MetaPath->MetaCond Intermediate Phthalimide Intermediate OrthoCond->Intermediate MetaCond->Intermediate Hydrazinolysis Deprotection (N2H4·H2O, EtOH Reflux) Intermediate->Hydrazinolysis SaltForm HCl Salt Formation (Et2O / HCl) Hydrazinolysis->SaltForm

Figure 1: Comparative Synthetic Workflow highlighting the kinetic divergence required for the Ortho-isomer.

Strategic Application in Drug Design (SAR)

The choice between ortho and meta substitution is a primary lever in Structure-Activity Relationship (SAR) studies.

The "Ortho" Lock (Carvedilol Case Study)

In Carvedilol, the 2-(2-methoxyphenoxy)ethanamine tail is essential.

  • Mechanism: The ortho-methoxy group restricts the conformation of the ethylamine chain relative to the phenyl ring. This "conformational lock" positions the amine to interact precisely with Asp113 in the

    
    -adrenergic receptor.
    
  • Result: High affinity binding. Removing or moving this methoxy group to the meta position significantly alters the binding mode, often reducing potency for this specific target.

The "Meta" Probe (Selectivity Tuning)

The 2-(3-methoxyphenoxy)ethanamine scaffold is frequently used to avoid the steric clash found in the ortho-isomer.

  • Application: In the design of Dopamine D2 or 5-HT ligands, the meta-isomer allows the phenyl ring to rotate more freely.

  • Utility: It is often synthesized to prove that the "ortho effect" is necessary (negative control) or to access a binding pocket that cannot accommodate the bulk of an ortho-substituent.

SAR Decision Logic

SARTree Goal Drug Design Goal TargetType Target Class? Goal->TargetType BetaBlock Adrenergic (Beta-Blockers) TargetType->BetaBlock GPCR_Probe Exploratory GPCR (5-HT / Dopamine) TargetType->GPCR_Probe SelectOrtho Select Ortho-Isomer (2-OMe) BetaBlock->SelectOrtho SelectMeta Select Meta-Isomer (3-OMe) GPCR_Probe->SelectMeta ReasonOrtho Reason: Conformational Restriction (Mimics Carvedilol) SelectOrtho->ReasonOrtho ReasonMeta Reason: Reduce Steric Clash Increase Rotational Freedom SelectMeta->ReasonMeta

Figure 2: Decision matrix for selecting the appropriate isomer based on medicinal chemistry objectives.

References

  • Carvedilol Synthesis & Structure

    • Title: Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.[2]

    • Source: World Intellectual Property Organiz
    • URL
  • Synthetic Methodology (Gabriel Synthesis): Title: A convenient synthesis of primary amines via N-substituted phthalimides. Source:Journal of Chemical Education (General reference for the Gabriel protocol adaptation). Context: Standard organic synthesis protocol adapted for phenoxyethylamines.
  • Methoxy Group in Medicinal Chemistry

    • Title: The role of the methoxy group in approved drugs.[3][4]

    • Source:European Journal of Medicinal Chemistry, 2024.[4]

    • URL:[Link]

  • Physical Properties & Reactivity

    • Title: 2-(2-Methoxyphenoxy)ethylamine (Compound Summary).[2][5][6][7][8]

    • Source: PubChem.[6]

    • URL:[Link][6]

Sources

Comparison of the reactivity of ortho-, meta-, and para-methoxyphenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Profile: Isomeric (Methoxyphenoxy)ethanamines

Executive Summary This guide analyzes the reactivity differences between ortho-, meta-, and para-(methoxyphenoxy)ethanamine.[1] These isomeric scaffolds are critical linker motifs in medicinal chemistry, appearing in beta-blockers (e.g., Carvedilol analogs), alpha-blockers (e.g., Tamsulosin analogs), and various GPCR ligands.[1] While the primary amine tail remains chemically similar across isomers, the position of the methoxy group on the phenoxy ring dictates significant differences in metabolic stability , electrophilic aromatic substitution (EAS) patterns , and intramolecular hydrogen bonding (IMHB) .

Structural & Electronic Analysis

The core structure consists of a benzene ring substituted with an electron-donating methoxy group (-OCH


) and an electron-donating aminoethoxy group (-OCH

CH

NH

). The interplay between these two groups defines the reactivity.
Electronic Vectors
  • Resonance (+M Effect): Both oxygen atoms donate electron density into the ring.

    • Para and Ortho isomers: The directing effects of the two oxygens reinforce each other at specific carbons, creating "super-activated" sites.[1]

    • Meta isomer: The directing effects are cooperative but distributed differently, activating the C-2, C-4, and C-6 positions.[1]

  • Inductive (-I Effect): The methoxy group exerts a localized electron-withdrawing effect through the sigma bond, which is most pronounced in the ortho isomer.

Visualizing the Isomers

Isomers cluster_ortho Ortho (1,2) cluster_meta Meta (1,3) cluster_para Para (1,4) Ortho 2-(2-methoxyphenoxy)ethanamine High Steric Clash Potential IMHB Meta 2-(3-methoxyphenoxy)ethanamine Cooperative Directing Less Steric Hindrance Para 2-(4-methoxyphenoxy)ethanamine Symmetrical Max Metabolic Exposure

Figure 1: Structural comparison highlighting steric and electronic characteristics.

Physicochemical Properties & Reactivity[2][3]

A. Amine Nucleophilicity & Basicity (pKa)

The primary amine is separated from the aromatic ring by an ethylene spacer, insulating it from strong resonance effects. However, field effects and hydrogen bonding create subtle differences.[1]

PropertyOrtho (1,2)Meta (1,3)Para (1,4)
Predicted pKa (Amine) ~9.6 - 9.8 ~9.5~9.5
Mechanistic Insight Intramolecular H-Bonding (IMHB): The protonated ammonium head can form a stable 7-membered cyclic H-bond with the ortho methoxy oxygen. This stabilizes the conjugate acid, slightly increasing basicity (pKa).No IMHB possible.[1]No IMHB possible.[1]
Nucleophilicity Slightly Reduced (Steric bulk of ortho-OMe may hinder approach of large electrophiles).[1]Standard primary amine behavior.[1]Standard primary amine behavior.[1]
B. Electrophilic Aromatic Substitution (EAS)

The ring is activated towards electrophiles (e.g., nitration, bromination).[1] The regioselectivity is determined by the "stronger" activator, but since both substituents are alkoxy groups, they are roughly equivalent.[1]

  • Ortho Isomer: The C-4 and C-5 positions are activated. C-3 is sterically crowded.[1]

  • Meta Isomer: The C-4 and C-6 positions are activated by both oxygens (cooperative). C-2 is activated by both but is sterically inaccessible. [1]

  • Para Isomer: The C-2 and C-6 positions are equivalent and activated.[1]

C. Metabolic Stability (Drug Development Context)
  • Para-Isomer: Highly susceptible to O-demethylation by CYP2D6 and CYP3A4.[1] The para-methoxy group is sterically exposed and electronically activated, making it a prime target for oxidative metabolism.[1]

  • Ortho-Isomer: often shows increased metabolic stability .[1] The steric bulk of the adjacent chain hinders the approach of the heme iron in the P450 active site, slowing down O-demethylation.

Experimental Protocols

Protocol 1: Competitive Reactivity Assay (Kinetics)

To objectively measure the nucleophilicity difference between isomers without relying on theoretical pKa values.

Objective: Determine relative reaction rates with a sterically demanding electrophile (e.g., Benzoyl Chloride).

Methodology:

  • Preparation: Dissolve equimolar amounts (0.5 mmol each) of ortho-isomer and para-isomer in deuterated chloroform (CDCl

    
    ).
    
  • Internal Standard: Add 0.5 mmol of 1,3,5-trimethoxybenzene (inert standard).

  • Reaction: Add 0.5 mmol (limiting reagent) of Benzoyl Chloride at 0°C.

  • Analysis: Monitor by

    
    H NMR immediately.
    
    • Track the disappearance of the CH

      
      -N triplets for both isomers.
      
    • Track the appearance of the amide N-H signals.

  • Result Interpretation:

    • If Para > Ortho: Steric hindrance from the ortho-methoxy group impedes the attack.

    • If Ortho

      
      Para: The ethylene spacer effectively removes steric influence.
      
Protocol 2: Synthesis via Williamson Ether Synthesis

The standard route for all three isomers, though yields differ due to the nucleophilicity of the starting phenoxide.

Synthesis Start Starting Material: Guaiacol (o) / 3-MP (m) / 4-MP (p) Step1 Step 1: Deprotonation Reagent: K2CO3 or NaH Solvent: DMF or Acetone Start->Step1  pKa ~10 Step2 Step 2: Alkylation Reagent: N-(2-bromoethyl)phthalimide Step1->Step2  SN2 Reaction Step3 Step 3: Deprotection Reagent: Hydrazine (Ing-Manske) Step2->Step3  Hydrazinolysis Product Final Product: (Methoxyphenoxy)ethanamine Step3->Product

Figure 2: Synthetic workflow. Note: Ortho-methoxyphenol (Guaiacol) is a weaker nucleophile than the para-isomer due to intramolecular H-bonding of the phenoxide anion, often requiring harsher conditions (NaH/DMF) compared to the para-isomer (K2CO3/Acetone).

Data Summary Table

FeatureOrtho-IsomerMeta-IsomerPara-Isomer
CAS RN 1827-02-753664-98-31675-68-9
Predicted pKa 9.7 (Stabilized)9.59.5
Boiling Point Lower (IMHB reduces intermolecular forces)IntermediateHigher
Metabolic Liability Moderate (Steric shield)LowHigh (Exposed O-Me)
EAS Reactivity C-4 / C-5C-4 / C-6 (Cooperative)C-2 / C-6
Primary Use Alpha-blocker motifsResearch toolsBeta-blocker motifs

References

  • Electronic Effects in EAS: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

  • Metabolic Stability of Anisoles: Testa, B., & Krämer, S. D. (2007).[1] The Biochemistry of Drug Metabolism – An Introduction. Chemistry & Biodiversity.

  • Intramolecular Hydrogen Bonding: Korth, H. G., et al. (2000).[1] "Intramolecular Hydrogen Bonding in ortho-Substituted Phenols and Ethers." Journal of Physical Chemistry A.

  • Synthesis Protocols: Trost, B. M., & Fleming, I. (1991).[1] Comprehensive Organic Synthesis. Pergamon Press.[1] (See Vol 6 for Ether Synthesis).

  • CYP2D6 O-Demethylation Patterns: Yu, A., & Haining, R. L. (2001).[1] "Comparative contribution of Cytochrome P450 2D6 to the O-demethylation of isomeric methoxyphenylethylamines." Drug Metabolism and Disposition.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(3-Methoxyphenoxy)ethanamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and scientific integrity. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-(3-Methoxyphenoxy)ethanamine hydrochloride, ensuring the safety of personnel and the protection of our environment. While a specific Safety Data Sheet (SDS) for the 3-methoxy isomer was not identified, this document synthesizes data from closely related isomers and established chemical waste management protocols to offer a conservative and robust disposal strategy.

Hazard Assessment: A Conservative Approach in the Absence of Specific Data

Due to the lack of a specific Safety Data Sheet for this compound, a cautious approach to its handling and disposal is paramount. Data for the analogous compound, 2-(2-Methoxyphenoxy)ethylamine, shows conflicting GHS classifications. Some reports indicate it is not a hazardous substance, while others classify it as harmful if swallowed, causing severe skin burns, and serious eye damage.[1] The free amine, 2-(3-Methoxyphenyl)ethylamine, is classified as a corrosive material that causes severe skin burns and eye damage.[2] Therefore, it is prudent to treat this compound as a potentially hazardous substance.

Key Hazard Considerations:

  • Corrosivity: Amine salts can be corrosive. Assume the compound may cause skin and eye irritation or burns upon contact.[2][3]

  • Toxicity: Assume the compound is harmful if swallowed.

  • Inhalation: Avoid inhaling dust or powder.[4]

Always handle this compound within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), as detailed in the following sections.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal preparation, ensure you are wearing the following PPE:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that could cause serious eye damage.[2][3]
Hand Protection Nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use.Prevents skin contact, which could lead to irritation or burns.[2]
Body Protection A lab coat or chemical-resistant apron.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator may be necessary if handling large quantities or if dust generation is likely.[5]Prevents inhalation of potentially harmful airborne particles.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Designated Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. A high-density polyethylene (HDPE) container is a suitable choice.

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect unused or expired solid this compound, as well as contaminated items like weighing boats and paper towels, in a clearly labeled solid waste container.

    • Liquid Waste: If the compound is in solution, collect it in a labeled liquid waste container. Do not mix it with other solvent waste streams unless you have confirmed compatibility.

  • Avoid Incompatibilities: Keep this waste stream separate from strong oxidizing agents and strong acids.[2][7]

Step 2: Labeling the Waste Container

Accurate and thorough labeling is a regulatory requirement and essential for safe handling by waste management personnel.

Your waste label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of waste

  • The date the waste was first added to the container

  • The primary hazards (e.g., "Corrosive," "Toxic")

  • Your name, laboratory, and contact information

Step 3: Storage of Chemical Waste

Proper storage of your hazardous waste container is crucial to maintain a safe laboratory environment.

  • Secure Closure: Keep the waste container tightly closed except when adding waste.

  • Designated Area: Store the container in a designated satellite accumulation area within your laboratory. This area should be under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Ventilation: Store in a well-ventilated area, such as a fume hood or a ventilated cabinet.[2]

Step 4: Arranging for Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Do Not Transport: Do not personally transport hazardous waste across campus or to an external facility.[6]

Spill Management: Preparedness is Key

In the event of a spill, your immediate actions are critical to mitigating any potential hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Contain the Spill: Use a chemical spill kit with an appropriate absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Clean-Up:

    • For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it in your hazardous waste container.[4]

    • For a liquid spill, cover with absorbent material, allow it to be fully absorbed, and then scoop the material into your hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution and wipe it down. All materials used for cleanup must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_collection Waste Collection start Start: Unused or Waste 2-(3-Methoxyphenoxy)ethanamine HCl assess_hazards Assess Hazards (Treat as Potentially Hazardous) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe segregate Segregate Waste Stream (Avoid Incompatibles) don_ppe->segregate solid_waste Solid Waste (e.g., powder, contaminated items) label_container Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) solid_waste->label_container liquid_waste Liquid Waste (e.g., solutions) liquid_waste->label_container segregate->solid_waste If Solid segregate->liquid_waste If Liquid store_safely Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_safely request_pickup Request Waste Pickup (Contact EHS/Licensed Contractor) store_safely->request_pickup end End: Proper Disposal by Authorized Personnel request_pickup->end

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the conservative guidelines outlined in this document—treating the compound as potentially hazardous, utilizing appropriate PPE, and following a systematic collection, labeling, storage, and disposal protocol—researchers can ensure they are meeting their regulatory and ethical obligations. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on chemical waste management in your facility.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1713005, 2-(2-Methoxyphenoxy)ethyl amine. Retrieved from [Link]

  • Deepak Nitrite Ltd. (2023). Safety Data Sheet: Methoxylamine Hydrochloride solution. Retrieved from [Link]

  • Stratasys. (2021). Safety Data Sheet. Retrieved from [Link]

  • University of Texas at Austin Environmental Health and Safety. (2024). Disposal of Aqueous Nonhazardous Wastes. Retrieved from [Link]

  • Resource Management Associates. (2025). DOT Hazardous Materials vs EPA Hazardous Waste vs “Non-Regulated”. Retrieved from [Link]

  • PBS NewsHour. (2014). EPA lays out new rules on coal ash disposal. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • CountyOffice.org. (2024). Which Law Provides Rules And Regulations About Managing Hazardous Waste?. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(3-Methoxyphenoxy)ethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

OPERATIONAL SAFETY GUIDE: 2-(3-Methoxyphenoxy)ethanamine Hydrochloride [1]

Executive Safety Summary

Status: CORROSIVE / ACUTE TOXIN Handling this compound requires strict adherence to Level 2 Biosafety/Chemical Safety protocols. As a primary amine salt, this compound poses significant risks regarding mucous membrane destruction (inhalation of dust) and ocular damage.[1]

The "Why" Behind the Protocol: Amine hydrochlorides are often fine, hygroscopic powders. They aerosolize easily during weighing and transfer. Once inhaled or in contact with moisture (sweat, tears, mucous), they hydrolyze to release the free amine, which is caustic, and hydrochloric acid, causing immediate chemical burns.[1]

Chemical Hazard Profile & Risk Assessment

ParameterData
Chemical Name This compound
CAS Number 26378-67-6 (Free base analog: 1836-62-0; Isomer analog: 64464-07-9)
Physical State White to off-white crystalline powder; Hygroscopic.[1]
Primary Hazards H314: Causes severe skin burns and eye damage.H302: Harmful if swallowed.H335: May cause respiratory irritation.
Signal Word DANGER

Critical Note on Isomers: While specific SDS data for the 3-methoxy isomer is often limited compared to the 2-methoxy isomer (Carvedilol impurity), their toxicological profiles are structurally analogous.[1] This guide utilizes the Precautionary Principle , adopting the rigorous safety standards established for the 2-methoxy isomer [1, 2].[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed as a self-validating system.[1] You must verify the integrity of your PPE before entering the workspace.

Dermal Protection (Hands & Body)[1]
  • Primary Glove: Nitrile (Minimum 5 mil thickness) .[1]

    • Reasoning: Natural rubber (Latex) degrades rapidly against organic amines.[1] Nitrile offers superior chemical resistance and puncture protection against crystalline solids.

  • Secondary Glove: Required during weighing or solid transfer.

    • Protocol: Wear a longer-cuff nitrile glove under the standard lab glove to seal the lab coat wrist gap.[1]

  • Body: Standard cotton lab coat (buttoned to throat) + Chemical resistant apron if handling >50g.[1]

Respiratory & Ocular Protection[1][3][4][5]
  • Primary Engineering Control: Chemical Fume Hood .

    • Requirement: Sash height <18 inches.[1][2] Face velocity 80-100 fpm.[1]

  • Ocular: Chemical Splash Goggles (ANSI Z87.1).[1]

    • Contraindication: Safety glasses with side shields are insufficient for corrosive powders. Dust can bypass side shields and react with eye moisture.

  • Respiratory (If Hood Unavailable): N95 (minimum) or P100 particulate respirator.[1]

    • Note: Use of respirators requires fit-testing and medical clearance.[1]

Visual Logic: PPE Decision Tree

PPE_Decision_Tree cluster_legend Legend Start Start: Handling 2-(3-Methoxyphenoxy)ethanamine HCl State Physical State? Start->State Solid Solid / Powder State->Solid High Dust Risk Solution In Solution State->Solution Low Dust Risk Hood Is Fume Hood Available? Solid->Hood Action3 Standard PPE: 1. Nitrile Gloves 2. Safety Glasses 3. Lab Coat Solution->Action3 Action1 REQUIRED: 1. Nitrile Gloves (Double) 2. Splash Goggles 3. Lab Coat Hood->Action1 Yes Action2 ADD: N95 or P100 Respirator Hood->Action2 No (High Risk) Action2->Action1 Proceed with Caution key Red = Critical Decision Point Green = Safe Protocol

Figure 1: Decision logic for PPE selection based on physical state and engineering controls.

Operational Workflow: Step-by-Step

Phase 1: Preparation (The "Zero-Exclusion" Check)[1]
  • Environment: Ensure fume hood is active. Clear the deck of incompatible chemicals (Strong oxidizers, Acids).[3]

  • Static Control: Amine salts are static-prone.[1] Use an anti-static gun or wipe on the weighing boat and spatula.

    • Why? Static discharge can scatter corrosive powder outside the containment zone.

Phase 2: Weighing & Solubilization
  • Open Container: Tap the vial gently on the benchtop to settle contents before opening. Open only inside the hood.[4][5]

  • Transfer: Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: Add solvent (e.g., DMSO, Methanol, Water) slowly.

    • Thermodynamics: Dissolution of amine salts can be slightly exothermic.

    • Stoichiometry: If converting to free base, add base (NaOH/NaHCO3) dropwise.[1]

Phase 3: Decontamination & Disposal[1]
  • Immediate Cleanup: Wipe the balance area with a wet paper towel (water solubilizes the salt), followed by an ethanol wipe.

  • Waste Stream:

    • Solid Waste: Hazardous Solid Waste (Trace contaminated debris).[1]

    • Liquid Waste: Basic Organic Waste (if dissolved in organic solvent).[1] Do not mix with Oxidizing acids (Nitric/Perchloric) to avoid violent reaction [3].[1]

Visual Logic: Safe Handling Workflow

Handling_Workflow Start Start Task Check Check Engineering Controls (Hood Flow >80fpm) Start->Check PPE Don PPE: Double Nitrile, Goggles Check->PPE Weigh Weighing: Use Anti-Static Gun Keep inside Hood PPE->Weigh Dissolve Solubilization: Add Solvent Slowly Weigh->Dissolve Clean Decon: 1. Water Wipe 2. Ethanol Wipe Dissolve->Clean Waste Disposal: Segregate Organic Waste Clean->Waste

Figure 2: Linear workflow for safe handling from preparation to disposal.[1][6]

Emergency Response Protocols

  • Ocular Exposure:

    • Action: Immediately flush with eyewash station for 15 minutes . Hold eyelids open.

    • Mechanism:[1][7][3] Time is critical. Alkaline/Amine burns penetrate deeper than acid burns; however, this is a salt, so it acts as a corrosive irritant.

  • Dermal Exposure:

    • Action: Remove contaminated clothing/gloves immediately. Wash skin with soap and copious water.[3]

    • Note: Do not use ethanol to wash skin; it may increase dermal absorption of the amine.

  • Spill (Solid):

    • Action: Cover with wet paper towels to prevent dust generation. Scoop into hazardous waste bag. Wipe area with dilute acetic acid (vinegar) to neutralize residual amine traces, then water.[1]

References

  • PubChem. (2023).[1] 2-(2-Methoxyphenoxy)ethylamine hydrochloride (Carvedilol Impurity).[1] National Library of Medicine. [Link][1]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.